(4-Chloro-2-nitrophenoxy)acetic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(4-chloro-2-nitrophenoxy)acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClNO5/c9-5-1-2-7(15-4-8(11)12)6(3-5)10(13)14/h1-3H,4H2,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYCUJLCLZHPKMS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)[N+](=O)[O-])OCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClNO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
(4-Chloro-2-nitrophenoxy)acetic acid CAS 21086-49-7 properties
Topic: (4-Chloro-2-nitrophenoxy)acetic acid (CAS 21086-49-7) Content Type: Technical Whitepaper / Methodological Guide Audience: Research Scientists, Medicinal Chemists, and Agrochemical Developers
A Versatile Scaffold for Auxin Mimetics and Pharmaceutical Intermediates
Executive Summary
(4-Chloro-2-nitrophenoxy)acetic acid (CAS 21086-49-7) represents a critical structural motif in the development of phenoxy-class agrochemicals and pharmaceutical precursors.[1] Structurally characterized by a 2,4-disubstituted benzene ring linked to a glycolic acid moiety, this compound acts as a potent synthetic auxin mimic and a versatile electrophilic building block .
This guide provides a rigorous technical analysis of its physicochemical properties, a validated synthesis protocol via Williamson etherification, and an examination of its biological mechanism of action within the TIR1/AFB signaling pathway. It is designed to serve as a self-validating reference for laboratory synthesis and application.
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]
The compound exhibits the classic solubility profile of phenoxyacetic acids: low water solubility in its protonated form, but highly soluble as an alkali metal salt. This pH-dependent solubility is the basis for its extraction and purification.
| Property | Specification |
| CAS Number | 21086-49-7 |
| IUPAC Name | 2-(4-Chloro-2-nitrophenoxy)acetic acid |
| Molecular Formula | C₈H₆ClNO₅ |
| Molecular Weight | 231.59 g/mol |
| Appearance | Off-white to pale yellow crystalline solid |
| Solubility | Soluble in DMSO, Methanol, Ethyl Acetate; Sparingly soluble in water (acidic pH) |
| pKa (Predicted) | ~3.1 (Carboxylic acid moiety) |
| H-Bond Donors/Acceptors | 1 Donor / 5 Acceptors |
| Melting Point | Experimental determination required (Typical range for class: 140–160°C) |
Synthesis Protocol: Williamson Etherification
Objective: Synthesize (4-Chloro-2-nitrophenoxy)acetic acid from 4-chloro-2-nitrophenol via nucleophilic substitution (
Reaction Mechanism
The synthesis relies on the deprotonation of the phenol to form a phenoxide ion, which then acts as a nucleophile attacking the
Caption: Williamson ether synthesis pathway showing the transformation of 4-chloro-2-nitrophenol to the target acid.
Experimental Procedure
Safety Note: Nitro-compounds can be toxic. Chloroacetic acid is corrosive.[2] Work in a fume hood.
-
Reagent Preparation:
-
Dissolve 4-Chloro-2-nitrophenol (10 mmol, 1.74 g) in 30 mL of water containing NaOH (22 mmol, 0.88 g).
-
Rationale: Use >2 equivalents of base. One eq. neutralizes the phenol, the second neutralizes the chloroacetic acid.
-
-
Addition:
-
Add Chloroacetic acid (11 mmol, 1.04 g) slowly to the stirring phenoxide solution.
-
Tip: If using sodium chloroacetate directly, reduce NaOH to 1.1 equivalents.
-
-
Reflux:
-
Heat the mixture to reflux (approx. 100°C) for 4–6 hours .
-
Monitoring: Monitor reaction progress via TLC (Mobile phase: MeOH/DCM 1:9). The starting phenol (less polar) should disappear.
-
-
Work-up & Isolation:
-
Cool the reaction mixture to room temperature.
-
Acidify carefully with 6M HCl to pH ~1–2. The product will precipitate as a solid due to the suppression of ionization.
-
Filter the precipitate and wash with ice-cold water to remove inorganic salts (NaCl).
-
-
Purification:
-
Recrystallize from Ethanol/Water (1:1) or Ethyl Acetate/Hexane .
-
Dry in a vacuum oven at 50°C.
-
Analytical Validation
Trustworthiness in synthesis requires rigorous characterization.
Proton NMR ( H-NMR) Expectation (DMSO- )
- 13.0 ppm (bs, 1H): Carboxylic acid -OH (exchangeable).
- 8.1 ppm (d, 1H): Aromatic proton at C3 (ortho to nitro, deshielded).
- 7.7 ppm (dd, 1H): Aromatic proton at C5.
- 7.3 ppm (d, 1H): Aromatic proton at C6 (ortho to ether linkage).
-
4.9 ppm (s, 2H): Methylene protons (-OCH
COOH).
HPLC Method[6]
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).
-
Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.
-
Gradient: 10% B to 90% B over 15 min.
-
Detection: UV at 254 nm (Aromatic absorption).
Biological Mechanism: Auxin Mimicry
(4-Chloro-2-nitrophenoxy)acetic acid functions as a structural analog to Indole-3-acetic acid (IAA), the natural plant hormone.[3] Its activity is mediated through the TIR1/AFB auxin receptor family.[4]
Mode of Action
-
Perception: The molecule binds to the TIR1 (Transport Inhibitor Response 1) F-box protein.
-
Complex Formation: This binding promotes the recruitment of Aux/IAA transcriptional repressors.
-
Ubiquitination: The SCF
complex ubiquitinates the Aux/IAA repressors, marking them for 26S proteasomal degradation. -
Gene Activation: Degradation of repressors releases ARF (Auxin Response Factors), leading to uncontrolled gene expression, cell elongation, and eventual plant death (herbicidal effect).
Caption: Mechanism of action showing the ligand-induced degradation of transcriptional repressors via the SCF-TIR1 complex.[4]
Safety & Handling
-
Hazards: The compound is likely an irritant to eyes, skin, and the respiratory system (H315, H319, H335). As a nitro-aromatic, it may possess potential mutagenic properties; handle with appropriate PPE (gloves, goggles).
-
Storage: Store at room temperature (15–25°C) in a dry, dark place. Keep away from strong oxidizing agents.[5]
-
Disposal: Dispose of as hazardous organic waste containing halogens and nitrogen.
References
-
Sigma-Aldrich. (4-Chloro-2-nitrophenoxy)acetic acid Product Page. Retrieved from
-
PubChem. Chloro(nitro)acetic acid and related Phenoxyacetic Derivatives. National Library of Medicine. Retrieved from
-
Grossmann, K. (2010). Auxin herbicides: current status of mechanism and mode of action. Pest Management Science.
-
Tan, X., et al. (2007). Mechanism of auxin perception by the TIR1 ubiquitin ligase. Nature.
-
ChemicalBook. 4-Chloro-2-nitrophenol Synthesis and Properties. Retrieved from
Sources
4-Chloro-2-nitrophenoxyacetic Acid: Chemical Synonyms, Structural Properties, and Synthesis Workflows
Target Audience: Researchers, Application Scientists, and Drug Development Professionals Content Type: Technical Whitepaper
Executive Summary
As a Senior Application Scientist, I frequently encounter the need to modify established pharmacophores to tune receptor affinity or alter physicochemical properties. 4-Chloro-2-nitrophenoxyacetic acid (CAS: 21086-49-7) represents a critical structural evolution from standard phenoxyacetic acid derivatives like 4-CPA (4-chlorophenoxyacetic acid). By introducing a strongly electron-withdrawing and sterically demanding nitro group at the ortho position, researchers can significantly restrict the conformational flexibility of the ether linkage. This whitepaper provides an authoritative guide on the nomenclature, structural dynamics, and self-validating synthesis protocols for this compound.
Chemical Identity & Physicochemical Profiling
Accurate nomenclature and physical profiling are the bedrock of reproducible research. The compound is a functionalized aromatic ether linked to a carboxylic acid moiety.
Quantitative Data Summary
| Property | Value |
| IUPAC Name | 2-(4-chloro-2-nitrophenoxy)acetic acid |
| Common Synonyms | 4-Chloro-2-nitrophenoxyacetic acid; (4-chloro-2-nitrophenoxy)acetic acid; Phenoxyacetic acid, 4-chloro-2-nitro- |
| CAS Registry Number | 21086-49-7[1] |
| Molecular Formula | C8H6ClNO5[2] |
| Molecular Weight | 231.59 g/mol [2] |
| InChIKey | JYCUJLCLZHPKMS-UHFFFAOYSA-N[1] |
| Appearance | Light yellow solid[2] |
| Storage Conditions | Room Temperature (RT)[1] |
Structural & Mechanistic Insights
Phenoxyacetic acids are well-documented amphiphilic molecules. Analogs such as 4-CPA are known to interact with various biological targets, including human chemosensory T1R3 receptors and CLC-0 chloride channels, where they act as pore blockers[3].
The strategic addition of the 2-nitro group to the 4-chloro scaffold fundamentally alters the molecule's interaction dynamics:
-
Electronic Withdrawal: The highly electronegative nitro group pulls electron density away from the ether oxygen via resonance and inductive effects. This reduces the Lewis basicity of the oxygen, altering its hydrogen-bonding capacity within receptor binding pockets.
-
Steric Locking: The bulky ortho-nitro substituent creates significant steric hindrance against the adjacent ether linkage. This restricts the free rotation of the acetic acid tail, effectively "locking" the molecule into a rigid conformation. This conformational restriction is a classic drug design strategy to increase target specificity and reduce off-target binding entropy.
Figure 1: Structure-activity relationship (SAR) dynamics of 4-chloro-2-nitrophenoxyacetic acid.
Synthesis Methodology: The Williamson Ether Protocol
To ensure high yield and purity, the synthesis relies on the classic Williamson ether synthesis, coupling 4-chloro-2-nitrophenol with chloroacetic acid under alkaline conditions.
Causality & Experimental Design
-
Why 2.2 equivalents of NaOH? The first equivalent deprotonates the phenol to form the reactive phenoxide nucleophile. The second equivalent neutralizes the chloroacetic acid to prevent premature protonation of the phenoxide. The 0.2 excess compensates for atmospheric CO₂ absorption and ensures the reaction remains strongly alkaline (pH > 12), driving the equilibrium forward.
-
Why cool before acidification? Acidification of the carboxylate salt generates exothermic heat; cooling prevents thermal degradation of the newly formed ether bond.
Figure 2: Step-by-step Williamson ether synthesis workflow for 4-chloro-2-nitrophenoxyacetic acid.
Step-by-Step Self-Validating Protocol
-
Reagent Preparation: Dissolve 1.0 equivalent of 4-chloro-2-nitrophenol in an aqueous solution of sodium hydroxide (2.2 equivalents) at room temperature. The solution will turn deep orange/red, validating the formation of the phenoxide ion.
-
Alkylation: Slowly add 1.1 equivalents of chloroacetic acid dropwise to the reaction mixture to prevent localized thermal spikes.
-
Reflux: Heat the mixture to reflux (approx. 100°C) for 4-6 hours. Monitor via TLC (Hexane:Ethyl Acetate 7:3).
-
Cooling and Acidification (Quality Control Checkpoint): Cool the reaction mixture to 0-5°C in an ice bath. Slowly acidify with concentrated HCl until the pH reaches exactly 2.0. Self-Validation: The protonation of the acetate group (pKa ~3.0) triggers immediate precipitation. If precipitation does not occur, it indicates an incomplete reaction or incorrect pH.
-
Isolation: Filter the resulting light yellow precipitate. Wash extensively with cold distilled water to remove NaCl and unreacted chloroacetic acid. Recrystallize from hot ethanol/water to achieve >95% purity[1].
Analytical Validation & Quality Control
To guarantee the structural integrity of the synthesized batch, the following analytical validations must be performed:
-
HPLC-UV: Employ a C18 reverse-phase column with a gradient mobile phase of acetonitrile and 0.1% trifluoroacetic acid (TFA) in water. Causality: The TFA suppresses the ionization of the carboxylic acid, preventing peak tailing and ensuring sharp, symmetrical peaks for accurate purity quantification.
-
¹H-NMR (DMSO-d6): The spectrum acts as a definitive structural self-validation. Look for the diagnostic singlet of the methylene protons (-O-CH₂-COOH) around 4.8 ppm. The aromatic region will display a classic AMX spin system due to the 4-chloro-2-nitro substitution pattern, confirming that the regiochemistry of the starting material was preserved during the harsh alkaline reflux.
-
LC-MS: Confirm the molecular ion [M-H]⁻ at m/z 230 in negative electrospray ionization (ESI) mode.
References
-
Chemsrc. "4-CPA | CAS#:122-88-3 | Receptor Binding and Amphiphilic Blocker Data". Chemsrc Articles & Properties. [Link]
Sources
Structural Divergence & Functional Consequences: MCPA vs. (4-Chloro-2-nitrophenoxy)acetic acid
Executive Summary: The Methyl-Nitro Switch
In the realm of small-molecule development—whether for crop protection or pharmaceuticals—the substitution of a methyl group (
While MCPA serves as a canonical agonist for the TIR1 ubiquitin-ligase complex, CNPA functions primarily as a mechanistic probe and synthetic intermediate.[1] This analysis explores how a single bioisosteric replacement shifts the molecule from a lipophilic agonist to a polar, electron-deficient variant, altering synthesis, receptor binding, and metabolic fate.
| Feature | MCPA | CNPA (Nitro-Analog) |
| IUPAC Name | (4-chloro-2-methylphenoxy)acetic acid | (4-chloro-2-nitrophenoxy)acetic acid |
| CAS Number | 94-74-6 | 21086-49-7 |
| Primary Role | Commercial Herbicide (Auxin Mimic) | Synthetic Intermediate / SAR Probe |
| Electronic State | Electron-Rich Ring ( | Electron-Poor Ring ( |
| Receptor Affinity | High (TIR1/AFB) | Low / Altered Selectivity |
| Lipophilicity | Moderate (High Bioavailability) | Low (High Polarity) |
Chemical Architecture & Synthesis
The divergence begins at the synthetic level.[1] The electronic nature of the ortho-substituent dictates the precursor reactivity and the conditions required for the Williamson ether synthesis used to generate the phenoxyacetic acid scaffold.[1]
Synthetic Pathways[1]
-
MCPA Synthesis: Relies on 4-chloro-2-methylphenol .[1][2][3][4] The methyl group is electron-donating, making the phenoxide oxygen more nucleophilic.
-
CNPA Synthesis: Relies on 4-chloro-2-nitrophenol .[1][5] The nitro group is strongly electron-withdrawing (EWG), significantly lowering the pKa of the phenol (making it more acidic) but reducing the nucleophilicity of the phenoxide oxygen.[1]
Figure 1: Divergent Synthetic Workflows
Caption: Synthetic divergence driven by electronic ring activation (MCPA) vs. deactivation (CNPA).
Physicochemical Profiling
For drug development professionals, understanding the "Methyl-to-Nitro" switch is a lesson in property tuning.[1]
Electronic Effects & Acidity (pKa)
The carboxylic acid tail is separated from the aromatic ring by an ether linker (
-
MCPA: The methyl group is an electron donor.[1] It slightly destabilizes the carboxylate anion relative to a neutral ring, keeping the pKa around 3.1 .[1]
-
CNPA: The nitro group is a strong electron withdrawer.[1] It pulls electron density through the
-framework, stabilizing the carboxylate anion. This lowers the pKa (estimated ~2.6–2.8 ), making CNPA a stronger acid.[1]
Lipophilicity (LogP) and Solubility
This is the most critical differentiator for bioavailability.[1]
-
MCPA (LogP ~2.7): The methyl group adds lipophilicity, allowing membrane permeability and transport via auxin influx carriers (AUX1/LAX).[1]
-
CNPA (LogP < 1.5): The nitro group introduces a strong dipole and H-bond accepting capability.[1] This drastically increases water solubility but reduces passive membrane permeability, limiting its efficacy as a systemic herbicide.[1]
Structural Biology: The Auxin Receptor Interaction
Why is MCPA a blockbuster drug and CNPA a mere probe? The answer lies in the TIR1 (Transport Inhibitor Response 1) binding pocket.[1]
The Hydrophobic "Trap"
The TIR1 receptor possesses a hydrophobic pocket that binds the aromatic ring of auxin mimics.[1]
-
MCPA Binding: The 2-methyl group fits snugly into a hydrophobic sub-pocket, displacing water and providing van der Waals contacts that stabilize the "molecular glue" complex between TIR1 and the Aux/IAA repressor proteins.[1]
-
CNPA Binding: The 2-nitro group is polar and bulky .[1]
Figure 2: Receptor Interaction Logic
Caption: SAR logic demonstrating why the lipophilic methyl group is essential for TIR1 agonism.[1]
Experimental Protocols
The following protocols are designed for the analytical separation and identification of these two compounds, crucial for metabolic stability studies or impurity profiling.
HPLC Separation Protocol
Because of the significant LogP difference, Reverse Phase HPLC (RP-HPLC) is the gold standard for separation.[1]
Objective: Separate MCPA and CNPA in a mixed sample.
Materials:
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water (Polar).[1]
-
Mobile Phase B: Acetonitrile (Organic).[1]
-
Detection: UV at 230 nm (general) and 280 nm (specific for phenolics).[1]
Step-by-Step Workflow:
-
Preparation: Dissolve 1 mg of MCPA and 1 mg of CNPA in 1 mL of 50:50 Water:Acetonitrile. Filter through a 0.22 µm PTFE filter.[1]
-
Equilibration: Equilibrate the column with 90% Mobile Phase A / 10% Mobile Phase B for 10 minutes at 1.0 mL/min.
-
Gradient Elution:
-
Analysis:
Metabolic Stability Assay (In Vitro)
This protocol validates the metabolic difference: Methyl groups are prone to oxidation, while Nitro groups are prone to reduction.[1]
-
Microsomal Incubation: Incubate 10 µM of test compound (MCPA or CNPA) with liver microsomes (human or rat) and NADPH generating system at 37°C.
-
Quenching: At time points (0, 15, 30, 60 min), quench with ice-cold acetonitrile.
-
Analysis: Centrifuge and analyze supernatant via LC-MS/MS.
-
Expected Outcome:
-
MCPA: Observe formation of hydroxymethyl metabolite (oxidation of
). -
CNPA: Observe stability against oxidation, but potential formation of amine metabolite (
) if anaerobic conditions or specific reductases are present.[1]
-
References
-
Grossmann, K. (2010).[1] Auxin herbicides: current status of mechanism of action and resistance.[1] Pest Management Science, 66(2), 113-120.[1] Link[1]
-
Tan, X., et al. (2007).[1] Mechanism of auxin perception by the TIR1 ubiquitin ligase.[1] Nature, 446, 640–645.[1] Link[1]
-
Sigma-Aldrich. (2024).[1] Product Specification: (4-chloro-2-nitrophenoxy)acetic acid (CAS 21086-49-7).[1] Link
-
Hansch, C., & Leo, A. (1995).[1] Exploring QSAR: Fundamentals and Applications in Chemistry and Biology. American Chemical Society.[1] (Source for Hammett Constants and LogP principles).
-
Health Canada. (2010).[1][6] Guidelines for Canadian Drinking Water Quality: Guideline Technical Document – MCPA.[1][6] Link
Sources
- 1. (4-Nitrophenoxy)acetic acid | C8H7NO5 | CID 15720 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pjoes.com [pjoes.com]
- 3. apirs.plants.ifas.ufl.edu [apirs.plants.ifas.ufl.edu]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 2-(4-CHLORO-2-NITROPHENYL)ACETIC ACID | 37777-71-2 [chemicalbook.com]
- 6. Guidelines for Canadian Drinking Water Quality: Guideline Technical Document – 4-Chloro-2-methylphenoxyacetic Acid (MCPA) - Canada.ca [canada.ca]
Solubility of (4-Chloro-2-nitrophenoxy)acetic acid in water vs organic solvents
This guide provides an in-depth technical analysis of the solubility profile of (4-Chloro-2-nitrophenoxy)acetic acid (CAS 21086-49-7). It synthesizes available physicochemical data with structural structure-property relationship (SPR) principles to offer actionable protocols for researchers.[1]
Executive Summary: The "Solubility Switch"
(4-Chloro-2-nitrophenoxy)acetic acid is a functionalized phenoxyacetic acid derivative used primarily as a synthesis intermediate in agrochemical and pharmaceutical development. Its solubility behavior is defined by a pH-dependent "solubility switch" :
-
Acidic/Neutral State: The molecule exists as a free acid with low aqueous solubility (<1 g/L) but high solubility in organic solvents (Ethyl Acetate, Alcohols).[1]
-
Basic State: Above pH 4.5, ionization of the carboxylic acid group (
) drastically increases water solubility, allowing for efficient aqueous extraction.[1]
Physicochemical Identity
Before designing solubility experiments, verify the compound identity to distinguish it from its phenylacetic acid analogs.
| Property | Detail |
| Compound Name | (4-Chloro-2-nitrophenoxy)acetic acid |
| CAS Number | 21086-49-7 |
| Molecular Formula | |
| Molecular Weight | 231.59 g/mol |
| Core Scaffold | Phenoxyacetic acid (Ether linkage) |
| Key Substituents | 4-Chloro (Lipophilic), 2-Nitro (Electron-withdrawing), Carboxylic Acid (Ionizable) |
| Estimated pKa | 2.9 – 3.1 (Acidic) |
| Appearance | White to light tan crystalline solid |
Solubility Data Matrix
The following data synthesizes experimental workups and comparative data from structural analogs (e.g., 4-CPA).
Table 1: Solubility in Common Solvents
| Solvent Class | Specific Solvent | Solubility Rating | Mechanistic Insight | Application |
| Aqueous | Water (pH < 3) | Low (<1 mg/mL) | Protonated COOH forms dimers; hydrophobic aromatic ring dominates. | Precipitation/Crystallization |
| Aqueous | Water (pH > 7) | High (>50 mg/mL) | Formation of carboxylate anion ( | Extraction/Formulation |
| Polar Protic | Ethanol / Methanol | High | Solvation of both the polar nitro group and the carboxylic acid.[1] | Recrystallization Solvent |
| Polar Aprotic | DMSO / DMF | Very High | Strong dipole interactions disrupt crystal lattice energy.[1] | Stock Solutions for Bioassays |
| Esters | Ethyl Acetate | Moderate-High | Good solvency for the non-ionized form.[1] | Liquid-Liquid Extraction (Organic Phase) |
| Chlorinated | Dichloromethane | Moderate | Solubilizes the aromatic core; useful for partitioning from acidic water.[1] | Synthesis Workup |
| Non-Polar | Hexane / Heptane | Insoluble | Lack of polar interactions; compound precipitates.[1] | Anti-solvent for Crystallization |
Mechanistic Analysis & Visualization
The Nitro Group Effect
The 2-nitro substituent is critical.[1] Unlike the unsubstituted 4-chlorophenoxyacetic acid (4-CPA), the nitro group at the ortho position (relative to the ether oxygen) introduces:
-
Electronic Withdrawal: It pulls electron density from the ring, slightly increasing the acidity of the carboxylic tail compared to 4-CPA (
3.10).[1] -
Steric Bulk: It disrupts the planar packing of the crystal lattice compared to non-nitrated analogs, potentially altering melting points and dissolution rates.[1]
Visualization: The Acid-Base Purification Workflow
This diagram illustrates the standard purification protocol relying on the solubility switch, derived from synthesis literature [1][2].
Caption: Figure 1. Purification workflow utilizing the pH-dependent solubility switch of CAS 21086-49-7.
Experimental Protocols
Protocol A: Gravimetric Solubility Determination (Shake-Flask Method)
Objective: Determine thermodynamic solubility in organic solvents.[1]
-
Preparation: Weigh ~100 mg of (4-Chloro-2-nitrophenoxy)acetic acid into a 20 mL scintillation vial.
-
Solvent Addition: Add 1.0 mL of the target solvent (e.g., Ethanol).[1]
-
Equilibration: Seal and shake at 25°C for 24 hours.
-
Visual Check: If fully dissolved, add more solid until a precipitate remains (saturation).[1]
-
-
Filtration: Filter the saturated supernatant through a 0.45 µm PTFE syringe filter.
-
Quantification:
Protocol B: pH-Metric pKa Determination
Objective: Determine the precise pH for aqueous extraction.
-
Dissolution: Dissolve 10 mg of the compound in 10 mL of 10% Methanol/Water (methanol ensures initial solubility).
-
Titration: Titrate with 0.01 M NaOH using a calibrated pH meter.
-
Analysis: Plot pH vs. Volume NaOH. The inflection point represents the
.[1]-
Note: Expect the
to be near 3.0 due to the electron-withdrawing nitro group [3].[1]
-
References
-
Sigma-Aldrich. (4-Chloro-2-nitrophenoxy)acetic acid Product Data Sheet. CAS 21086-49-7.[2][3][4][5]
-
Source:
-
-
ChemicalBook.
-
Source:
-
-
PubChem.
-
Source: [1]
-
-
NIST Chemistry WebBook.
-
Source: [1]
-
Sources
- 1. (4-Nitrophenoxy)acetic acid | C8H7NO5 | CID 15720 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Cas 122-88-3,4-Chlorophenoxyacetic acid | lookchem [lookchem.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. 3-bromo-4-hydroxy-5-nitrobenzaldehyde (98555-49-8) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]
- 5. 21086-49-7|(4-Chloro-2-nitrophenoxy)acetic Acid|(4-Chloro-2-nitrophenoxy)acetic Acid|-范德生物科技公司 [bio-fount.com]
Comprehensive Technical Guide and Safety Data Sheet (SDS) for (4-Chloro-2-nitrophenoxy)acetic acid
Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Compound: (4-Chloro-2-nitrophenoxy)acetic acid (CAS: 21086-49-7)
Executive Summary
(4-Chloro-2-nitrophenoxy)acetic acid is a highly versatile halogenated nitroaromatic building block frequently utilized in the synthesis of complex agrochemicals, pharmaceuticals, and targeted screening libraries [1]. As a Senior Application Scientist, I approach the handling and application of this compound not merely as a set of regulatory checkboxes, but as a dynamic system of chemical interactions. Understanding the intrinsic reactivity of its functional groups—the electron-withdrawing nitro group, the lipophilic chlorophenoxy ring, and the protic carboxylic acid—is essential for designing safe handling protocols and robust analytical workflows.
This guide transcends traditional Safety Data Sheets (SDS) by integrating mechanistic toxicology, self-validating emergency protocols, and analytical verification methodologies to ensure scientific integrity and operational safety.
Chemical Identity and Quantitative Data
To accurately predict the behavior of (4-Chloro-2-nitrophenoxy)acetic acid in both biological and synthetic systems, we must first establish its fundamental physicochemical properties. The presence of the carboxylic acid moiety dictates its solubility profile and pH-dependent ionization, while the chloronitro-substituted aromatic ring governs its lipophilicity and potential for nucleophilic aromatic substitution.
Table 1: Physicochemical Properties and Identification
| Property | Value / Description |
| Chemical Name | (4-Chloro-2-nitrophenoxy)acetic acid |
| CAS Registry Number | 21086-49-7 [1] |
| Molecular Formula | C₈H₆ClNO₅ |
| Molecular Weight | 231.59 g/mol |
| Physical State | Solid (typically crystalline powder) [1] |
| Purity (Standard) | ≥ 95% [1] |
| Storage Temperature | Room Temperature (RT) [1] |
| InChIKey | JYCUJLCLZHPKMS-UHFFFAOYSA-N [1] |
| SMILES | O=C(O)COc1ccc(Cl)cc1=O |
Mechanistic Toxicology & Hazard Identification (GHS)
Standard SDS documentation often lists hazards without explaining the why. Understanding the causality behind the toxicity of (4-Chloro-2-nitrophenoxy)acetic acid allows researchers to proactively design safer experimental setups.
GHS Classification & Mechanistic Causality
Based on structural analogs and empirical data for chloronitrophenoxy compounds [2], this chemical is classified under the following GHS categories:
-
Acute Toxicity - Oral (Category 4) | H302: Harmful if swallowed.
-
Mechanism: The nitroaromatic group (-NO₂) is susceptible to enzymatic reduction by nitroreductases in the gastrointestinal tract and liver. This reduction generates reactive nitro radical anions and reactive oxygen species (ROS), leading to cellular oxidative stress and lipid peroxidation.
-
-
Skin Irritation (Category 2) | H315: Causes skin irritation.
-
Mechanism: The lipophilic chlorophenoxy ring allows the molecule to partition effectively into the stratum corneum. Once partitioned, the acidic nature of the carboxylic acid moiety (pKa ~3.5-4.5) disrupts local epidermal pH, causing protein denaturation and localized inflammation.
-
-
Eye Irritation (Category 2A) | H319: Causes serious eye irritation.
-
Mechanism: Direct contact with the aqueous environment of the cornea leads to rapid dissociation of the carboxylic acid, causing an immediate drop in localized pH and subsequent chemical burn to the sensitive mucosal tissue.
-
-
Specific Target Organ Toxicity - Single Exposure (Category 3) | H335: May cause respiratory irritation.
Self-Validating Emergency Response Protocols
In the event of exposure or a spill, protocols must be self-validating—meaning each step includes a measurable endpoint to confirm that the hazard has been neutralized.
Personal Exposure Response
-
Ocular Exposure: Immediately flush eyes with a continuous stream of water or sterile saline for a minimum of 15 minutes.
-
Validation: Use a sterile pH strip to test the tears in the cul-de-sac of the eye. Flushing is only complete when the pH returns to a neutral baseline (pH ~7.0-7.4).
-
-
Dermal Exposure: Remove contaminated clothing. Wash the affected area with copious amounts of soap and water.
-
Validation: Visual inspection for the absence of crystalline residue, followed by monitoring the skin for delayed erythema over the next 24 hours.
-
Hazardous Spill Response & Decontamination Workflow
Figure 1: Step-by-step emergency spill response and decontamination workflow for chemical spills.
Handling, Storage, and Analytical Verification
Storage Causality
Store (4-Chloro-2-nitrophenoxy)acetic acid at Room Temperature (RT) in a tightly sealed, light-resistant (amber) container [1].
-
Why? Nitroaromatics are prone to photodegradation upon prolonged exposure to UV light. Furthermore, maintaining a dry environment prevents the carboxylic acid from absorbing ambient moisture, which could lead to caking and degradation of the compound's purity over time. Keep isolated from strong oxidizing agents and strong bases to prevent exothermic acid-base reactions.
Step-by-Step Analytical Verification Protocol (LC-MS)
To ensure the integrity of the compound before utilizing it in sensitive synthetic pathways, researchers must verify its purity. Because of the carboxylic acid group, Electrospray Ionization (ESI) in negative ion mode is the most highly sensitive and logical choice [3].
Step 1: Sample Preparation
-
Weigh exactly 1.0 mg of (4-Chloro-2-nitrophenoxy)acetic acid.
-
Dissolve in 1.0 mL of LC-MS grade Methanol to create a 1 mg/mL stock solution.
-
Dilute the stock solution 1:100 with a 50:50 mixture of Mobile Phase A and B to achieve a 10 µg/mL working concentration.
Step 2: Chromatographic Setup
-
Column: C18 Reverse-Phase analytical column (e.g., 50 mm × 2.1 mm, 1.8 µm particle size). Rationale: The hydrophobic C18 stationary phase effectively retains the lipophilic chlorophenoxy ring.
-
Mobile Phase A: LC-MS grade Water with 0.1% Formic Acid.
-
Mobile Phase B: LC-MS grade Acetonitrile with 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 5 minutes. Flow rate: 0.4 mL/min.
Step 3: Detection & Validation
-
UV Detection: Monitor at 254 nm (optimal for the conjugated aromatic system).
-
MS Detection: Run ESI in negative mode (ESI-).
-
Expected Result: Look for the deprotonated pseudomolecular ion[M-H]⁻ at m/z 230.0 (accounting for the ³⁵Cl isotope) and m/z 232.0 (for the ³⁷Cl isotope in a 3:1 ratio, confirming the presence of one chlorine atom).
References
-
ChemSrc. "4-CPA | CAS#:122-88-3 Hazard and Toxicity Data." ChemSrc Database. Available at: [Link]
Methodological & Application
Application Note: Synthesis and Purification of (4-Chloro-2-nitrophenoxy)acetic Acid
Executive Summary
(4-Chloro-2-nitrophenoxy)acetic acid (CAS: 21086-49-7) is a highly versatile building block utilized in the synthesis of complex pharmaceutical agents, including novel multi-target directed ligands (such as donepezil-like hybrids) for the treatment of Alzheimer's disease. This application note provides a comprehensive, self-validating protocol for synthesizing this compound from 4-chloro-2-nitrophenol via a classic Williamson ether synthesis. The guide bridges theoretical physical organic chemistry with practical benchtop execution, ensuring high-yield, reproducible results for drug development professionals.
Mechanistic Rationale & Causality
To ensure a self-validating experimental setup, it is critical to understand the chemical causality driving this reaction. The synthesis relies on the bimolecular nucleophilic substitution (SN2) of chloroacetic acid by the phenoxide ion of 4-chloro-2-nitrophenol.
-
Deprotonation Dynamics: 4-Chloro-2-nitrophenol is significantly more acidic than a standard phenol due to the strong electron-withdrawing inductive (-I) and resonance (-M) effects of the ortho-nitro group. Aqueous sodium hydroxide (NaOH) easily deprotonates the phenol to form a highly water-soluble sodium phenoxide salt.
-
Nucleophilic Attenuation: While the nitro group facilitates deprotonation, it simultaneously pulls electron density away from the phenoxide oxygen. This reduces the nucleophilicity of the oxygen, making the SN2 attack on the
-carbon of chloroacetic acid slower than it would be with an unactivated phenol. Consequently, extended thermal energy (refluxing for 3–4 hours) is mandatory to drive the reaction to completion. -
Competing Hydrolysis: Because the reaction is conducted in an aqueous alkaline medium at reflux, a competing side reaction is the hydrolysis of chloroacetic acid into glycolic acid. To counteract this, a stoichiometric excess (1.2 equivalents) of chloroacetic acid and base is deliberately employed.
-
Phase-Shift Isolation: The product forms as a soluble sodium (4-chloro-2-nitrophenoxy)acetate salt. The protocol utilizes a deliberate pH shift (acidification with HCl) to protonate the carboxylate. The resulting free carboxylic acid is highly insoluble in acidic water, creating a self-precipitating system that isolates the product from unreacted salts and glycolic acid byproducts.
Reaction Pathway Visualization
Workflow for the synthesis of (4-Chloro-2-nitrophenoxy)acetic acid via Williamson ether synthesis.
Reagent Matrix & Stoichiometry
| Reagent | MW ( g/mol ) | Equivalents | Amount | Role in Reaction |
| 4-Chloro-2-nitrophenol | 173.55 | 1.00 | 17.36 g (100 mmol) | Starting Material / Nucleophile |
| Chloroacetic acid | 94.50 | 1.20 | 11.34 g (120 mmol) | Alkylating Agent / Electrophile |
| Sodium Hydroxide (NaOH) | 40.00 | 2.40 | 9.60 g (240 mmol) | Base (Deprotonation & Neutralization) |
| Deionized Water | 18.02 | Solvent | 100 mL | Reaction Medium |
| Hydrochloric Acid (37%) | 36.46 | Excess | ~25 mL | Acidification / Precipitation |
Step-by-Step Experimental Protocol
Phase 1: Phenoxide Generation
-
Equip a 250 mL round-bottom flask with a magnetic stir bar.
-
Dissolve 9.60 g of NaOH in 100 mL of deionized water. Allow the exothermic dissolution to cool to room temperature.
-
Causality Checkpoint: Add 17.36 g of 4-chloro-2-nitrophenol portion-wise. The solution will immediately transition to a deep orange/red hue. This color change is a self-validating indicator that the highly conjugated sodium 4-chloro-2-nitrophenoxide salt has successfully formed. Stir for 15 minutes.
Phase 2: Alkylation (SN2 Substitution)
-
Slowly add 11.34 g of chloroacetic acid to the stirring mixture. Note: This neutralization is exothermic.
-
Attach a reflux condenser to the flask and heat the mixture to a gentle reflux (internal temperature ~100–105 °C) using a heating mantle or oil bath.
-
Maintain reflux for 3 to 4 hours. The extended time overcomes the reduced nucleophilicity caused by the ortho-nitro group.
Phase 3: Acidification and Precipitation
-
Remove the flask from the heat source and allow it to cool to room temperature. Subsequently, place the flask in an ice-water bath to drop the internal temperature to 0–5 °C.
-
Causality Checkpoint: Begin dropwise addition of concentrated HCl (37%) under vigorous stirring. Monitor the pH using indicator paper. As the pH drops below 3, a thick precipitate will rapidly form. Continue adding HCl until the pH stabilizes at 1–2. This ensures complete protonation of the carboxylate, driving the product out of the aqueous phase.
Phase 4: Isolation and Purification
-
Isolate the crude precipitate via vacuum filtration using a Büchner funnel.
-
Wash the filter cake with ice-cold deionized water (2 × 20 mL) to elute residual inorganic salts (NaCl) and any water-soluble glycolic acid byproducts.
-
Transfer the crude solid to an Erlenmeyer flask and recrystallize from a minimal amount of boiling ethanol (or an ethanol/water mixture).
-
Allow the solution to cool slowly to room temperature, then transfer to an ice bath to maximize crystallization yield.
-
Filter the purified crystals and dry in a vacuum oven at 50 °C for 12 hours.
Analytical Validation & Characterization
To verify the structural integrity of the synthesized compound, compare empirical data against the following expected spectroscopic benchmarks[1]:
| Analytical Method | Expected Signal / Shift | Structural Assignment |
| FT-IR (ATR) | ~3200–2500 cm⁻¹ (broad) | Carboxylic Acid O–H stretch |
| FT-IR (ATR) | ~1730 cm⁻¹ | Carboxylic Acid C=O stretch |
| FT-IR (ATR) | ~1530 cm⁻¹ & ~1350 cm⁻¹ | Asymmetric & Symmetric N–O stretch |
| FT-IR (ATR) | ~1240 cm⁻¹ | Ether C–O–C stretch |
| FT-IR (ATR) | ~804 cm⁻¹ | Aromatic C–Cl stretch |
| ¹H NMR (DMSO-d₆) | ~13.0 ppm (br s, 1H) | Carboxylic acid proton (–COOH) |
| ¹H NMR (DMSO-d₆) | ~8.0 ppm (d, J=2.5 Hz, 1H) | Aromatic H3 (meta to Cl, ortho to NO₂) |
| ¹H NMR (DMSO-d₆) | ~4.9 ppm (s, 2H) | Methylene protons (–O–CH₂–) |
Troubleshooting & Process Optimization
| Observed Issue | Mechanistic Cause | Corrective Action |
| Low Product Yield | Excessive hydrolysis of chloroacetic acid to glycolic acid before SN2 attack can occur. | Ensure the 1.2x stoichiometric excess of chloroacetic acid is maintained. Alternatively, switch to an anhydrous system (K₂CO₃ in DMF) to entirely prevent hydrolysis. |
| Product "Oils Out" | Rapid cooling during recrystallization or presence of high levels of unreacted phenol impurities. | Reheat the mixture until homogeneous. Allow it to cool very slowly to room temperature before applying an ice bath. Seed crystals may be added. |
| Failed Precipitation | Incomplete acidification; the product remains as the soluble sodium salt. | Verify pH is strictly between 1 and 2. Add more concentrated HCl if necessary. |
References
-
Structure-based design of novel donepezil-like hybrids for a multi-target approach to the therapy of Alzheimer's disease Source: Università degli Studi di Bari Aldo Moro (uniba.it) URL:
-
((1H-Benzo[d]Imidazol-2-YL) Methoxy) Coumarin Derivative: Synthesis and Spectroscopic Characterization Source: Indian Journal of Pharmacy and Biological Research (ijpbr.in) URL:1
Sources
Application Note: Protocol for Alkylation of 4-Chloro-2-nitrophenol with Chloroacetic Acid
Abstract & Scope
This application note details the optimized protocol for synthesizing (4-chloro-2-nitrophenoxy)acetic acid (CAS 21086-49-7) from 4-chloro-2-nitrophenol. This transformation is a classic Williamson ether synthesis adapted for electron-deficient phenols. The resulting carboxylic acid is a critical intermediate in the synthesis of phenoxy herbicides, auxin mimics, and pharmaceutical scaffolds.
Unlike standard aliphatic etherifications, this protocol utilizes an aqueous alkaline medium to leverage the solubility of the phenoxide and carboxylate salts, eliminating the need for hazardous organic solvents like DMF or DMSO during the primary reaction phase.
Scientific Background & Reaction Mechanics[1][2][3]
The Challenge of Nitrophenols
The presence of the nitro group at the ortho position of 4-chloro-2-nitrophenol significantly increases the acidity of the phenolic hydroxyl group (
Mechanism: Competitive Kinetics
The reaction follows an
-
The Desired Pathway (
): Nucleophilic attack of phenoxide on chloroacetate. -
The Parasitic Pathway (
): Hydrolysis of chloroacetic acid by the hydroxide base to form glycolic acid.
Optimization Strategy: To favor alkylation (
Reaction Scheme
Figure 1: Reaction pathway showing the conversion of phenol to phenoxide and the competitive hydrolysis side-reaction.
Experimental Protocol
Materials & Reagents
| Reagent | MW ( g/mol ) | Equiv.[1][2] | Role | Hazards |
| 4-Chloro-2-nitrophenol | 173.55 | 1.0 | Substrate | Toxic, Irritant, Stains skin yellow |
| Chloroacetic Acid | 94.50 | 1.5 | Alkylating Agent | Corrosive, Toxic |
| Sodium Hydroxide (NaOH) | 40.00 | 3.5* | Base | Corrosive |
| Hydrochloric Acid (6M) | 36.46 | Excess | Acidification | Corrosive |
| Water (Deionized) | 18.02 | Solvent | Solvent | None |
*Note on Base Stoichiometry: 1.0 eq is consumed to deprotonate the phenol, 1.5 eq is consumed to neutralize the chloroacetic acid, and 1.0 eq is maintained as excess to drive the reaction and buffer against consumption.
Detailed Procedure
Step 1: Preparation of Sodium Nitrophenoxide
-
In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-chloro-2-nitrophenol (17.35 g, 100 mmol) in Water (80 mL).
-
Slowly add NaOH solution (prepared by dissolving 4.0 g NaOH in 20 mL water) while stirring.
-
Observation: The suspension will clear and turn a deep orange/red color as the phenoxide forms.
-
Critical Control Point: Ensure complete dissolution. If solids remain, the phenol is not fully deprotonated.
-
Step 2: Addition of Alkylating Agent
-
Prepare a solution of Chloroacetic acid (14.2 g, 150 mmol) in Water (30 mL).
-
Neutralize this solution carefully by adding solid NaOH (6.0 g) or an equivalent liquid solution before adding it to the main reaction.
-
Why? Adding acidic chloroacetic acid directly to the phenoxide solution will protonate the phenol, causing it to precipitate out of solution and stopping the reaction.
-
-
Add the neutralized chloroacetate solution to the red phenoxide mixture.
-
Add the remaining base (approx 4.0 g NaOH dissolved in minimal water) to the flask.
Step 3: Reflux (The Reaction) [1]
-
Equip the flask with a reflux condenser.
-
Heat the mixture to reflux (100°C) for 4–6 hours .
-
Monitoring: The deep red color should persist. If the color fades to pale yellow, the pH has dropped too low; add small aliquots of 10% NaOH to restore alkalinity.
-
Step 4: Workup & Isolation
-
Cool the reaction mixture to room temperature (20–25°C).
-
Optional: If insoluble impurities are visible, filter the alkaline solution through a Celite pad.
-
Place the reaction flask in an ice bath and stir vigorously.
-
Slowly add 6M HCl dropwise until the pH reaches ~1–2.
-
Observation: The red color will disappear, and a voluminous off-white to pale yellow precipitate will form.
-
Chemistry: This converts the soluble sodium carboxylate salt into the insoluble free carboxylic acid.
-
-
Filter the solid using a Buchner funnel and wash with cold water (3 x 50 mL) to remove NaCl and glycolic acid byproducts.
Step 5: Purification
-
Recrystallization: Transfer the crude solid to a beaker. Add hot water (approx. 10-15 mL per gram of product) and heat to boiling. If the compound does not dissolve, add Ethanol dropwise until a clear solution is obtained.
-
Allow to cool slowly to room temperature, then refrigerate at 4°C.
-
Filter the crystals and dry in a vacuum oven at 50°C for 12 hours.
Process Workflow Diagram
Figure 2: Step-by-step experimental workflow for the synthesis.
Analytical Validation
Expected Results
-
Appearance: Off-white to pale yellow crystalline solid.
-
Yield: Typical isolated yields range from 65% to 85%.
-
Melting Point: Literature values vary due to hydration states, but pure anhydrous material is expected >110°C. Note: Always dry thoroughly before MP determination.
Characterization Data (Simulated)
To validate the structure, perform 1H NMR (DMSO-d6) .
- 13.0 ppm (s, 1H): Carboxylic acid proton (-COOH).
-
8.05 ppm (d, 1H): Aromatic proton ortho to nitro group (
). -
7.65 ppm (dd, 1H): Aromatic proton (
). -
7.25 ppm (d, 1H): Aromatic proton ortho to ether linkage (
). -
4.85 ppm (s, 2H): Methylene protons (
).
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield | Hydrolysis of chloroacetic acid dominated the reaction. | Increase Chloroacetic acid equivalents (up to 2.0 eq). Ensure temperature is maintained at reflux. |
| Product is Oily | Incomplete acidification or impurities. | Ensure pH is < 2. If oil persists, extract with Ethyl Acetate, dry over |
| Starting Material Remains | Reaction incomplete. | Check TLC (Mobile phase: MeOH/DCM). If phenol remains, add more chloroacetate and reflux longer. |
| Color Fades during Reflux | pH dropped (Acidic). | Add NaOH immediately. The reaction requires phenoxide (red), not phenol (yellow). |
Safety & Handling
-
4-Chloro-2-nitrophenol: Toxic if swallowed or absorbed through skin. It is a strong staining agent (yellow). Wear double nitrile gloves.
-
Chloroacetic Acid: Highly corrosive and toxic. Can cause severe skin burns that are not immediately painful. Handle in a fume hood.
-
Waste Disposal: The aqueous filtrate contains glycolic acid and phenols. Dispose of as halogenated organic waste.
References
-
Williamson Ether Synthesis Mechanism
- Source: Organic Chemistry Portal. "Williamson Synthesis."
-
URL:[Link]
-
Synthesis of Phenoxyacetic Acids (General Protocol)
-
Source: BenchChem.[3] "Application Notes and Protocols: Williamson Ether Synthesis."
-
-
Physical Properties of MCPA (Analogous Compound)
-
Characterization of 2-(4-chloro-2-nitrophenoxy)
- Source: University of Bari (UNIBA). "Structure-based design of novel donepezil-like hybrids.
-
URL:[Link]
Sources
Application Notes and Protocols: Catalytic Reduction of (4-Chloro-2-nitrophenoxy)acetic acid
Abstract
This document provides a comprehensive technical guide for the selective catalytic reduction of (4-Chloro-2-nitrophenoxy)acetic acid to its pharmacologically significant amino derivative, (2-amino-4-chlorophenoxy)acetic acid. Aromatic amines are crucial intermediates in the synthesis of pharmaceuticals, agrochemicals, and dyes.[1][2] The reduction of the corresponding nitroarenes is one of the most efficient methods for their preparation.[1] This guide details two robust protocols: classical catalytic hydrogenation using gaseous hydrogen (H₂) and a transfer hydrogenation alternative. It emphasizes mechanistic understanding, chemoselectivity, operational safety, reaction monitoring, and product characterization, designed for researchers and process chemists in drug development.
Introduction and Strategic Importance
The target molecule, (2-amino-4-chlorophenoxy)acetic acid, serves as a valuable building block in organic synthesis. The strategic conversion of the electron-withdrawing nitro group into a nucleophilic amino group is a pivotal step in constructing more complex molecular architectures. The primary challenge in this transformation is achieving high chemoselectivity—specifically, reducing the nitro group while preserving the aryl-chloride bond, which is susceptible to reductive cleavage (hydrodehalogenation).
This application note presents a validated methodology using palladium on carbon (Pd/C), a highly efficient and widely used heterogeneous catalyst for nitro group reductions.[3][4] We will explore the causality behind the selection of catalysts, hydrogen sources, and reaction conditions to ensure a high-yield, selective, and safe laboratory-scale synthesis.
Mechanistic Rationale and Catalyst Selection
The Hydrogenation Pathway
The catalytic hydrogenation of a nitroarene to an aniline is a complex multi-step process occurring on the surface of the catalyst. While several pathways have been proposed, the direct reduction route is most commonly accepted for noble metal catalysts like palladium.[5][6]
The process involves:
-
Adsorption: Both the nitroarene and the hydrogen source (H₂ or a donor molecule) adsorb onto the active sites of the palladium catalyst.
-
Hydrogen Activation: In the case of gaseous hydrogen, the H-H bond is cleaved on the palladium surface to form active metal-hydride species.
-
Stepwise Reduction: The nitro group (-NO₂) is sequentially reduced, likely through nitroso (-NO) and hydroxylamine (-NHOH) intermediates.[5][6] These intermediates are typically highly reactive and are further reduced to the final amine (-NH₂).
-
Desorption: The final product, (2-amino-4-chlorophenoxy)acetic acid, desorbs from the catalyst surface, regenerating the active site.
Caption: Simplified mechanism for nitro group reduction on a Pd surface.
Catalyst Choice: Palladium on Carbon (Pd/C)
Palladium-based catalysts are extensively used for their high activity in nitro group reductions.[1]
-
High Activity: Pd/C is highly efficient, often allowing for reactions to proceed under mild conditions (room temperature and low hydrogen pressure).[4][7]
-
Chemoselectivity: While hydrodehalogenation is a known side reaction, conditions can be optimized to favor nitro reduction. Using catalysts like Raney Nickel can sometimes offer better protection against dehalogenation but may be less active overall.[3] For this substrate, Pd/C provides an excellent balance of reactivity and selectivity.
-
Heterogeneous Nature: As a solid catalyst, Pd/C is easily removed from the reaction mixture by simple filtration, simplifying product purification.
Safety First: A Self-Validating System
Catalytic hydrogenation is a potentially hazardous operation that demands strict adherence to safety protocols. The primary risks involve the use of flammable hydrogen gas and a pyrophoric solid catalyst.[8][9]
Key Hazards & Mitigation Strategies:
| Hazard | Cause | Mitigation Protocol |
| Fire/Explosion | Mixing of H₂ gas with air (oxygen) in the presence of an ignition source (e.g., pyrophoric catalyst).[8] | Inert Atmosphere: Always purge the reaction vessel thoroughly with an inert gas (e.g., Nitrogen, Argon) before introducing the catalyst and hydrogen.[10][11] |
| Pyrophoric Catalyst | Used Pd/C catalyst can be pyrophoric, especially when dry, and can ignite flammable solvents upon exposure to air.[8][9] | Safe Filtration: Never filter the catalyst dry. After the reaction, purge the vessel with nitrogen. Filter the catalyst through a wet pad of Celite or another filter aid. Quenching: Keep the filtered catalyst cake wet with water or the reaction solvent at all times. Transfer immediately to a designated, labeled waste container and keep it submerged in water.[8] |
| Pressure | Over-pressurization of glassware or a sealed reactor. | Use appropriate pressure-rated equipment. For balloon hydrogenations, ensure the system is not sealed. For high-pressure reactors, ensure they are equipped with pressure relief valves and rupture discs.[11][12] |
All operations must be conducted within a certified chemical fume hood.[10][12]
Experimental Protocols
Two primary protocols are presented. Protocol A utilizes a simple hydrogen balloon setup suitable for small-scale synthesis at atmospheric pressure. Protocol B describes a transfer hydrogenation, which avoids the direct handling of hydrogen gas.
Protocol A: Catalytic Hydrogenation with H₂ Gas
This method is highly efficient and atom-economical, using H₂ gas as the reductant.[13]
Materials & Equipment:
-
(4-Chloro-2-nitrophenoxy)acetic acid
-
Palladium on Carbon (10 wt% Pd, 50% wet paste)
-
Methanol (MeOH), ACS grade or higher
-
Nitrogen (or Argon) gas supply
-
Hydrogen gas supply (in a balloon)
-
Three-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
Septa, gas inlet adapter, vacuum/nitrogen manifold
-
Filtration apparatus (Büchner funnel, filter paper, Celite)
Step-by-Step Methodology:
-
Vessel Preparation: Place (4-Chloro-2-nitrophenoxy)acetic acid (1.0 eq) and a magnetic stir bar into a three-neck flask. Seal the necks with septa.
-
Inerting: Connect the flask to a vacuum/nitrogen manifold. Evacuate the flask and backfill with nitrogen. Repeat this cycle 3-5 times to ensure an inert atmosphere.[8][13]
-
Solvent Addition: Add methanol (approx. 10-20 mL per gram of substrate) via syringe under a positive pressure of nitrogen. Stir to dissolve the substrate.
-
Catalyst Addition: Under a strong counter-flow of nitrogen, carefully add the 10% Pd/C catalyst (1-5 mol% Pd relative to the substrate).
-
Hydrogen Introduction: Briefly evacuate the flask and immediately backfill with hydrogen from a balloon. Repeat this purge cycle with H₂ two more times.[13]
-
Reaction: Stir the reaction mixture vigorously at room temperature. Vigorous stirring is essential to ensure good contact between the gas, liquid, and solid catalyst phases.
-
Monitoring: Monitor the reaction progress by TLC (staining with ninhydrin to visualize the amine product) or LCMS. The reaction is typically complete within 2-6 hours.
-
Shutdown: Once complete, evacuate the hydrogen and purge the system thoroughly with nitrogen (3-5 cycles).
-
Catalyst Filtration (Critical Step): Prepare a pad of Celite (approx. 1-2 cm thick) in a Büchner funnel and wet it with methanol. Carefully decant the reaction mixture onto the Celite pad under vacuum. Rinse the flask with additional methanol and pass it through the filter. Crucially, do not allow the catalyst cake to run dry. [13]
-
Quenching: Immediately after filtration, add water to the wet catalyst cake to quench its pyrophoricity before disposal.[8]
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude (2-amino-4-chlorophenoxy)acetic acid, which can be purified by recrystallization if necessary.
Protocol B: Catalytic Transfer Hydrogenation
This method uses a hydrogen donor, such as ammonium formate, eliminating the need for handling flammable hydrogen gas.[14][15]
Materials & Equipment:
-
Same as Protocol A, excluding the hydrogen gas setup.
-
Ammonium Formate (HCOONH₄)
Step-by-Step Methodology:
-
Charging Reactants: In a round-bottom flask, combine (4-Chloro-2-nitrophenoxy)acetic acid (1.0 eq), ammonium formate (3-5 eq), and methanol.
-
Catalyst Addition: Carefully add the 10% Pd/C catalyst (1-5 mol% Pd).
-
Reaction: Equip the flask with a reflux condenser and heat the mixture gently (e.g., 40-60 °C) with stirring.
-
Monitoring: Monitor the reaction by TLC or LCMS. The reaction is often complete in 1-4 hours.
-
Workup: Cool the reaction to room temperature. Filter the mixture through a pad of wet Celite as described in Protocol A, ensuring the catalyst is never allowed to dry.
-
Isolation: Concentrate the filtrate under reduced pressure. The crude product will contain residual formate salts. It can be purified by dissolving in a suitable solvent and washing with water, or by recrystallization.
Caption: Experimental workflow for catalytic hydrogenation (Protocol A).
Data Summary and Product Characterization
| Parameter | Protocol A: Catalytic Hydrogenation | Protocol B: Transfer Hydrogenation |
| Hydrogen Source | H₂ Gas (balloon) | Ammonium Formate |
| Catalyst Loading | 1–5 mol% Pd | 1–5 mol% Pd |
| Temperature | Room Temperature | 40–60 °C |
| Pressure | ~1 atm | Atmospheric |
| Typical Reaction Time | 2–6 hours | 1–4 hours |
| Typical Yield | >95% | >90% |
| Key Advantage | High atom economy, clean byproducts | Avoids handling H₂ gas |
Characterization of (2-amino-4-chlorophenoxy)acetic acid (C₈H₈ClNO₃):
-
Appearance: Off-white to light brown solid.
-
Mass Spectrometry (ESI+): Expected m/z for [M+H]⁺ = 202.02.
-
¹H NMR (DMSO-d₆, 400 MHz): Expect characteristic signals for the aromatic protons (typically in the δ 6.5-7.5 ppm range), the methylene protons of the acetic acid group (δ ~4.5 ppm), and broad signals for the amino (-NH₂) and carboxylic acid (-COOH) protons.
-
¹³C NMR (DMSO-d₆, 100 MHz): Expect signals for aromatic carbons (~110-150 ppm), the methylene carbon (~65 ppm), and the carbonyl carbon (~170 ppm).[16]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Actions |
| Incomplete Reaction | - Inactive catalyst- Insufficient stirring- Poor quality H₂ source/donor | - Use fresh catalyst.- Increase stirring speed to improve mass transfer.- Ensure H₂ balloon is full; use fresh ammonium formate. |
| Dehalogenation (Loss of -Cl) | - Overly aggressive conditions (high temp/pressure)- Prolonged reaction time- Catalyst type | - Run the reaction at room temperature and atmospheric pressure.- Monitor carefully and stop the reaction upon completion of nitro reduction.- Consider a more selective catalyst if the problem persists. |
| Low Yield | - Incomplete reaction- Product loss during workup- Adsorption of product onto catalyst | - See "Incomplete Reaction".- Ensure efficient extraction/recrystallization.- Wash the catalyst cake thoroughly with solvent after filtration. |
References
-
Nitro Reduction - Common Conditions. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
A Complete Safety and Operation Guide for High-Pressure Catalytic Hydrogenation Reactors. (n.d.). TOPTION INSTRUMENT. Retrieved from [Link]
-
Hydrogenation Reaction Safety In The Chemical Industry. (2025, October 11). Industrial Safety Study. Retrieved from [Link]
-
Wang, L., et al. (2018). Highly efficient reduction of nitro compounds: Recyclable Pd/C-catalyzed transfer hydrogenation with ammonium formate or hydrazine hydrate as hydrogen source. Taylor & Francis Online. Retrieved from [Link]
-
Li, X., et al. (2021). High Turnover Pd/C Catalyst for Nitro Group Reductions in Water. One-Pot Sequences and Syntheses of Pharmaceutical Intermediates. Organic Letters. Retrieved from [Link]
-
Amine synthesis by nitro compound reduction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Samec, J. S. M., et al. (2021). Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst. Organic Letters. Retrieved from [Link]
-
Zhou, T., et al. (2011). Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C. Molecules. Retrieved from [Link]
-
Vidal, A. B., et al. (2019). Hydrogenation of substituted nitroaromatics on non-noble metal catalysts: mechanistic insights to improve selectivity. RSC Publishing. Retrieved from [Link]
-
Hydrogenation SOP. (n.d.). Columbia University. Retrieved from [Link]
-
Proposed mechanism for the hydrogenation of nitroarenes catalyzed by the 1b, 1 f, and 1j catalysts. (n.d.). ResearchGate. Retrieved from [Link]
-
Hydrogenation Reactions. (2012, March 6). University of Pittsburgh. Retrieved from [Link]
-
Hazards associated with laboratory scale hydrogenations. (n.d.). University of Wisconsin-Madison Chemistry. Retrieved from [Link]
-
Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst. (2021, March 23). ACS Publications. Retrieved from [Link]
-
Wiener, H., Blum, J., & Sasson, Y. (1991). Studies on the mechanism of transfer hydrogenation of nitro arenes by formate salts catalyzed by palladium/carbon. The Journal of Organic Chemistry. Retrieved from [Link]
-
Nitro Reduction. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides. Retrieved from [Link]
Sources
- 1. Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hydrogenation of substituted nitroaromatics on non-noble metal catalysts: mechanistic insights to improve selectivity - Faraday Discussions (RSC Publishing) [pubs.rsc.org]
- 3. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. organic-chemistry.org [organic-chemistry.org]
- 8. chem.uci.edu [chem.uci.edu]
- 9. chem.wisc.edu [chem.wisc.edu]
- 10. njhjchem.com [njhjchem.com]
- 11. Hydrogenation Reaction Safety In The Chemical Industry [industrialsafetytips.in]
- 12. safety.pitt.edu [safety.pitt.edu]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. tandfonline.com [tandfonline.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pdf.benchchem.com [pdf.benchchem.com]
Application Note: Optimized Recrystallization Solvent Systems and Protocols for (4-Chloro-2-nitrophenoxy)acetic acid
Executive Summary
(4-Chloro-2-nitrophenoxy)acetic acid (CAS: 21086-49-7) is a highly functionalized aromatic compound utilized as a critical intermediate in the synthesis of agrochemicals, plant growth regulators, and complex pharmaceutical hybrids. Due to its multi-functional nature—comprising a polar carboxylic acid, an electron-withdrawing nitro group, and a lipophilic chloro-substituent—crude syntheses often yield a product contaminated with unreacted phenols or colored oxidation byproducts. This application note details the causality behind solvent selection, provides self-validating protocols for both bulk purification and single-crystal growth, and outlines mechanistic strategies to prevent common crystallization failures such as "oiling out."
Physicochemical Profiling & Solvent Dynamics
To design an effective recrystallization system, one must first analyze the thermodynamic and intermolecular forces at play. The compound exhibits amphiphilic characteristics: the carboxylic acid and nitro groups readily participate in hydrogen bonding and dipole-dipole interactions, while the chlorinated aromatic ring drives hydrophobic stacking.
Table 1: Physicochemical Properties
| Property | Value | Mechanistic Implication for Crystallization |
| CAS Registry Number | 21086-49-7 | Unique identifier for the specific isomer. |
| Molecular Formula | C8H6ClNO5 | High heteroatom count requires polar/protic solvents for optimal solvation. |
| Molecular Weight | 231.59 g/mol | Moderate size allows for relatively rapid lattice formation. |
| Functional Groups | -COOH, -NO2, -Cl, Ether | Supports hydrogen bonding; susceptible to pH-dependent solubility changes. |
Solvent System Selection Matrix
The solubility of phenoxyacetic acids increases significantly with temperature in polar organic solvents, making them ideal for thermal gradient recrystallization[1]. For bulk purification, phenoxyacetic acid derivatives are highly amenable to co-solvent recrystallization using ethanol and water[2]. Alternatively, for structural characterization, dissolving the compound in acetonitrile followed by slow evaporation yields high-quality monoclinic crystals suitable for X-ray diffraction[3].
Table 2: Recrystallization Solvent Matrix
| Solvent System | Boiling Point (°C) | Solubility (Cold) | Solubility (Hot) | Application / Suitability |
| Absolute Ethanol | 78.4 | Low-Moderate | High | Excellent primary solvent; disrupts H-bonded dimers of the crude acid. |
| Acetonitrile | 82.0 | Moderate | High | Ideal for single-crystal growth via slow evaporation. |
| Water | 100.0 | Very Low | Low | Excellent anti-solvent when paired with ethanol to force nucleation. |
| Toluene | 110.6 | Low | Moderate | Not Recommended : High boiling point often leads to "oiling out." |
Mechanistic Insights: Overcoming "Oiling Out"
A frequent challenge when recrystallizing substituted phenoxyacetic acids is "oiling out" (liquid-liquid phase separation), where the compound separates as a viscous oil rather than a crystalline solid[2].
Causality: This occurs when the melting point of the crude mixture (depressed by impurities) falls below the temperature at which the solution reaches saturation. If the solvent's boiling point is too high, or if the solution is cooled too rapidly, the compound crashes out as a supercooled liquid. Resolution: To prevent this, always utilize a solvent system with a boiling point lower than the compound's melting point (e.g., Ethanol/Water). If an oil forms, the protocol must self-correct: reheat the mixture until the oil redissolves, add 5-10% more of the primary solubilizing solvent (ethanol), and decrease the cooling rate.
Experimental Protocols
The fundamental principles of hot gravity filtration and controlled nucleation utilized below are built upon established laboratory standards for organic purification[4].
Protocol A: Bulk Purification via Ethanol/Water Co-Solvent
Objective: High-yield purification of crude synthesized material.
-
Dissolution: Weigh 10.0 g of crude (4-Chloro-2-nitrophenoxy)acetic acid into a 250 mL Erlenmeyer flask. Add 30 mL of absolute ethanol. Heat to a gentle reflux (approx. 78 °C) using a stirring hotplate.
-
Validation Checkpoint: The solution must become clear. If undissolved solid remains after 5 minutes of reflux, add boiling ethanol in 2 mL increments until complete dissolution is achieved.
-
-
Decolorization (Optional): If the solution is dark brown or contains insoluble resinous impurities, add 0.5 g of activated charcoal. Boil for 2 minutes, then perform a hot gravity filtration through fluted filter paper into a pre-warmed flask.
-
Validation Checkpoint: The filtrate must be transparent (pale yellow is acceptable) before proceeding.
-
-
Anti-Solvent Addition: While maintaining the solution near reflux, add hot deionized water dropwise (approx. 15-20 mL) until a slight, persistent cloudiness appears (the cloud point).
-
Clarification: Add 1-2 mL of hot ethanol dropwise just until the solution clears again.
-
Nucleation & Growth: Remove the flask from the heat source. Place it on an insulated surface (e.g., a cork ring) and allow it to cool undisturbed to room temperature (20 °C) over 2 hours.
-
Causality: Undisturbed, slow cooling prevents solvent molecules from being trapped in the crystal lattice and avoids oiling out, promoting the formation of highly ordered, pure crystals.
-
-
Yield Maximization: Once at room temperature, transfer the flask to an ice bath (0-5 °C) for 30 minutes.
-
Isolation: Collect the crystals via vacuum filtration using a Büchner funnel. Wash the filter cake with 10 mL of an ice-cold 1:1 ethanol/water mixture to remove mother liquor residues.
-
Drying: Dry the crystals in a vacuum oven at 40 °C for 12 hours to constant weight.
Protocol B: Single-Crystal Growth via Acetonitrile Slow Evaporation
Objective: Generation of diffraction-quality monoclinic single crystals[3].
-
Preparation: Dissolve 50 mg of pre-purified (4-Chloro-2-nitrophenoxy)acetic acid in 2 mL of HPLC-grade acetonitrile in a clean 5 mL glass vial.
-
Homogenization: Sonicate the vial for 5 minutes to ensure absolute dissolution.
-
Validation Checkpoint: Inspect the vial under a bright light. There must be zero nucleation sites (dust or undissolved particles). Filter through a 0.22 µm PTFE syringe filter if necessary.
-
-
Evaporation Setup: Cap the vial with a rubber septum. Insert a single narrow-gauge needle (e.g., 20G) through the septum to allow for highly restricted, slow solvent evaporation.
-
Incubation: Place the vial in a dark, vibration-free environment at a constant ambient temperature (20-22 °C).
-
Causality: Vibrations or temperature fluctuations induce rapid, chaotic nucleation, resulting in twinned or polycrystalline masses useless for X-ray diffraction.
-
-
Harvesting: After 5-7 days, harvest the resulting monoclinic crystals directly from the mother liquor for immediate crystallographic mounting.
Process Visualization
Logical workflow for the recrystallization of (4-Chloro-2-nitrophenoxy)acetic acid.
References
-
Simple Electrochemical Synthesis of Cyclic Hydroxamic Acids by Reduction of Nitro Arenes Semantic Scholar URL:[Link]
-
Vogel's Textbook of Practical Organic Chemistry (5th Edition) B.S. Furniss et al. URL:[Link]
Sources
Optimization and Scalable Synthesis of Ethyl (4-chloro-2-nitrophenoxy)acetate
Executive Summary
This application note details a robust, scalable protocol for the synthesis of ethyl (4-chloro-2-nitrophenoxy)acetate (CAS: 344443-67-0).[1] This compound serves as a critical intermediate in the development of bicyclic heterocycles (e.g., 1,4-benzoxazin-3-ones) used in herbicide discovery and pharmaceutical pharmacophores.[1]
The method utilizes a Williamson Ether Synthesis optimized for high yield and purity. By employing a weak base (
Safety & Hazard Assessment (Critical)
⚠️ DANGER: HIGHLY TOXIC REAGENTS Ethyl Bromoacetate is a potent lachrymator and is fatal if inhaled, swallowed, or absorbed through the skin .- Engineering Controls: All operations must be performed in a high-efficiency chemical fume hood.
- PPE: Double nitrile gloves, lab coat, and chemical splash goggles are mandatory. A full-face respirator is recommended if the hood sash must be raised significantly.
- Decontamination: Keep a beaker of 10% aqueous ammonia or sodium thiosulfate nearby to neutralize spills of the alkyl halide.
Scientific Foundation
Reaction Mechanism
The synthesis proceeds via an
-
Deprotonation: The base (
) deprotonates the phenol (4-chloro-2-nitrophenol). The ortho-nitro group increases the acidity of the phenol ( ~7.0 vs. 10.0 for phenol), facilitating easy deprotonation by weak bases. -
Nucleophilic Attack: The resulting phenoxide ion attacks the
-carbon of the ethyl bromoacetate. -
Catalysis (Optional but Recommended): The addition of Potassium Iodide (KI) allows for an in situ Finkelstein reaction, converting the alkyl bromide to a more reactive alkyl iodide, thereby accelerating the reaction rate.
Strategic Considerations
-
Solvent Selection: Acetone is preferred for gram-scale synthesis due to ease of workup (filtration and evaporation). DMF is recommended for multi-gram/kilogram scale to reduce reaction volume and time, though it requires an aqueous workup.
-
Base Choice: Potassium carbonate (
) is superior to NaOH. NaOH can cause hydrolysis of the ester moiety in the product or the starting alkyl halide.
Experimental Protocol
Materials & Stoichiometry
| Component | Role | Equiv. | MW ( g/mol ) | Quantity (10 mmol Scale) |
| 4-Chloro-2-nitrophenol | Limiting Reagent | 1.0 | 173.55 | 1.74 g |
| Ethyl Bromoacetate | Electrophile | 1.1 | 167.00 | 1.84 g (~1.22 mL) |
| Potassium Carbonate | Base (Anhydrous) | 1.5 | 138.21 | 2.07 g |
| Potassium Iodide | Catalyst | 0.05 | 166.00 | 83 mg |
| Acetone | Solvent | N/A | 58.08 | 30 mL |
Step-by-Step Methodology
Phase 1: Activation
-
Equip a 100 mL round-bottom flask (RBF) with a magnetic stir bar.
-
Add 1.74 g of 4-chloro-2-nitrophenol and 30 mL of Acetone .
-
Add 2.07 g of anhydrous
. -
Stir at room temperature for 15 minutes. The solution will turn bright yellow/orange, indicating the formation of the phenoxide anion.
Phase 2: Alkylation
-
Add 83 mg of KI (Catalyst).
-
Using a syringe, dropwise add 1.22 mL of Ethyl Bromoacetate over 5 minutes.
-
Note: Ethyl bromoacetate is dense. Ensure vigorous stirring.
-
-
Attach a reflux condenser and heat the mixture to a gentle reflux (
C) for 4–6 hours .
Phase 3: Monitoring & Workup
-
TLC Check: Monitor consumption of phenol (Mobile Phase: 20% Ethyl Acetate in Hexane). The product will have a higher
than the starting phenol. -
Once complete, cool the mixture to room temperature.
-
Filtration: Filter the reaction mixture through a sintered glass funnel or Celite pad to remove inorganic salts (
, Excess ). Wash the filter cake with 10 mL of fresh acetone. -
Concentration: Evaporate the filtrate under reduced pressure (Rotavap) at
C.
Phase 4: Purification
-
The residue is typically a pale yellow solid or oil that solidifies upon standing.
-
Recrystallization: If high purity is required, recrystallize from a minimum amount of hot Ethanol or an Ethyl Acetate/Hexane mixture.
-
Drying: Dry the solid in a vacuum oven at
C for 4 hours.
Process Visualization
Reaction Workflow
The following diagram illustrates the logical flow and decision points for the synthesis.
Figure 1: Step-by-step workflow for the Williamson ether synthesis of the target intermediate.
Quality Control & Troubleshooting
Expected Analytical Data
-
Appearance: Pale yellow crystalline solid.
-
Melting Point: ~46–50°C (Note: Pure compound may be lower melting than the acid derivative).
-
1H NMR (CDCl3, 400 MHz):
-
1.28 (t, 3H,
) -
4.25 (q, 2H,
) -
4.75 (s, 2H,
) - 7.05 (d, 1H, Ar-H, ortho to ether)
- 7.45 (dd, 1H, Ar-H)
- 7.85 (d, 1H, Ar-H, ortho to nitro)
-
1.28 (t, 3H,
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield | Incomplete reaction or moisture.[1] | Ensure Acetone is dry (store over molecular sieves). Extend reflux time. |
| Product is Oil | Residual solvent or impurities. | Scratch flask with glass rod to induce crystallization. Recrystallize from cold ethanol. |
| TLC shows smearing | Phenol not fully removed. | Wash the crude solid with cold 1M NaOH (rapidly) to remove unreacted phenol, then wash with water. |
| Lachrymatory fumes | Excess Ethyl Bromoacetate.[3] | Quench reaction mixture with aqueous ammonia before workup if smell persists. |
References
-
Al-Qawasmeh, R. A., et al. (2022). "Efficient Consecutive Synthesis of Ethyl-2-(4-Aminophenoxy) Acetate, a Precursor for Dual GK and PPARγ Activators." Molecules, 27(3), 856.[1]
- Primary citation for the optimized Williamson ether protocol using K2CO3/Acetone.
-
Thermo Fisher Scientific. (2024). "Safety Data Sheet: Ethyl Bromoacetate."
- Authoritative source for safety and handling d
-
Master Organic Chemistry. (2014). "The Williamson Ether Synthesis: Mechanism and Conditions."
- General mechanistic grounding for the SN2 p
Sources
Application Note: TLC Visualization Strategies for Nitro-Substituted Phenoxy Acids
This Application Note is structured to guide researchers through the specific challenges of visualizing nitro-substituted phenoxy acids. Unlike standard "cookbook" protocols, this guide emphasizes the chemical logic behind the detection, ensuring reproducibility and troubleshooting capability.
Strategic Overview
Nitro-substituted phenoxy acids present a dual-functional challenge for Thin Layer Chromatography (TLC) visualization. They contain two distinct chemically active moieties:
-
The Carboxylic Acid (
): A proton donor amenable to pH-indicator visualization. -
The Nitro Group (
): A chromophore that is chemically inert to most direct stains but highly reactive upon reduction.
The Analytical Challenge:
Standard UV visualization (
The Solution: This protocol details a Orthogonal Detection Workflow . We utilize the acidic nature of the analyte for non-destructive preliminary screening, followed by a highly specific reductive-diazotization sequence to confirm the presence of the nitro group. This "double-lock" identification ensures high confidence in spot assignment.
Mechanism of Action
Phase 1: Acid-Base Indicator (Bromocresol Green)
Bromocresol Green (BCG) acts as a pH indicator with a transition range of pH 3.8 (yellow) to 5.4 (blue). Silica gel plates are slightly acidic, but when treated with a basic BCG solution, the background turns blue.
-
Mechanism: The carboxylic acid protonates the indicator dye locally.
-
Result: Bright yellow spots on a blue background .
-
Status: Non-destructive (reversible).
Phase 2: Reductive Diazotization (The Bratton-Marshall Pathway)
The nitro group is a meta-directing deactivator. To visualize it specifically, we must transform it into a primary amine (an activator).
-
Reduction: Stannous Chloride (
) reduces the nitro group (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> ) to an amine ( ).[1] -
Diazotization: The amine reacts with nitrous acid (from Sodium Nitrite,
) to form a Diazonium salt (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> ). -
Coupling: The diazonium salt undergoes electrophilic aromatic substitution with a coupling agent (N-(1-naphthyl)ethylenediamine or
-naphthol) to form a highly conjugated Azo dye.
-
Result: Intense Magenta/Red spots .
-
Status: Destructive (High Specificity).
Reagent Preparation
Reagent A: Bromocresol Green (Acid Detect)[3][4][5]
-
Stock: Dissolve 40 mg Bromocresol Green in 100 mL Ethanol.
-
Activation: Add 0.1 M NaOH dropwise until the solution just turns from yellow to blue-green.
-
Note: Do not over-basify, or the acid spots will struggle to protonate the dye.
Reagent B: The Reducer (Tin(II) Chloride)[1]
-
Composition: 10%
in 2M HCl. -
Prep: Dissolve 5 g Stannous Chloride Dihydrate in 10 mL concentrated HCl. Dilute with 40 mL water.
-
Stability: Prepare fresh daily.
oxidizes to rapidly in air.
Reagent C: The Diazotizer[1]
-
Composition: 1% Sodium Nitrite (
) in water. -
Prep: Dissolve 0.5 g
in 50 mL distilled water. Keep cold ( C).
Reagent D: The Coupler (Bratton-Marshall)
-
Composition: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (NED) in water/ethanol (1:1).
-
Alternative: 1%
-Naphthol in 2M NaOH (Yields orange/red spots, less sensitive but more stable).
Experimental Protocols
Workflow 1: The "Double-Lock" Sequential Method
Best for complex mixtures where you need to confirm both the acid handle and the nitro group on the same plate.
-
Elution: Run the TLC plate (Silica Gel
) in your optimized mobile phase (e.g., Toluene:Ethyl Acetate:Formic Acid). -
Drying: Dry the plate completely under a stream of warm air to remove acidic solvents (Formic/Acetic acid) which will cause false positives in Step 3.
-
Acid Detection: Dip the plate into Reagent A (Bromocresol Green).[2][3]
-
Observation: Mark the yellow spots immediately with a pencil. The background will fade from blue to green over time.
-
-
Reduction: Spray the same plate heavily with Reagent B (
).-
Reaction: Heat at
C for 5-10 minutes. The yellow BCG spots will disappear as the acid overrides the indicator.
-
-
Diazotization: Allow plate to cool. Spray with Reagent C (
). Wait 2 minutes. -
Coupling: Spray with Reagent D (NED).
-
Observation: Violet/Magenta spots appear within 30-60 seconds at the location of the nitro compounds.
-
Workflow 2: High-Sensitivity Nitro Detection
Use this if the concentration is low (< 5 µg) or if the acid group is esterified.
-
Elution & Drying: As above.
-
Reduction: Spray with Reagent B (
). Heat at C for 10 mins. -
Diazotization: Spray with Reagent C (
). -
Coupling: Spray with Reagent D (NED).
-
Result: Sharp magenta spots against a white background.
-
Logic & Decision Pathway (Visualization)
The following diagram illustrates the decision logic for selecting the appropriate visualization path based on the analyte's functional state.
Figure 1: Decision tree for orthogonal detection of nitro-phenoxy acids. The dotted line represents the sequential workflow capability.
Method Validation & Performance Data
The following table summarizes the expected performance metrics for these reagents when applied to common nitro-phenoxy targets (e.g., 2,4-D derivatives).
| Parameter | Bromocresol Green (Acid) | SnCl₂ + Bratton-Marshall (Nitro) |
| Target Group | Carboxylic Acid (-COOH) | Nitro Group (-NO₂) |
| Selectivity | Low (Detects all acids) | High (Specific to reducible N) |
| LOD (Limit of Detection) | ~10 - 20 µg | ~0.5 - 1.0 µg |
| Spot Stability | Low (Fades in < 1 hour) | High (Stable for days) |
| Background Contrast | Yellow on Blue | Magenta on White |
| Interferences | Residual acidic solvents (Formic/Acetic) | Primary aromatic amines (false positive without reduction) |
Troubleshooting Guide
Issue 1: Entire plate turns yellow with Bromocresol Green.
-
Cause: Incomplete removal of acidic mobile phase (e.g., acetic acid).
-
Fix: Dry the plate in a vacuum oven or with a heat gun for at least 15 minutes before staining.
Issue 2: No color development after Nitro reduction sequence.
-
Cause A: Insufficient heating during reduction. The
conversion requires energy. Ensure 105°C for full 10 mins. -
Cause B:
oxidation. If the tin solution is milky or has precipitate, it is oxidized. Use fresh reagents.
Issue 3: Spots smear or "tail" after spraying.
-
Cause: Plate was too wet with reagent.
-
Fix: Use a fine mist atomizer. Hold the sprayer 20-30 cm away. Do not soak the silica; just dampen it.
References
-
Sherma, J. (2002). Thin-Layer Chromatography in Environmental Analysis. Handbook of Thin-Layer Chromatography.
-
Bratton, A. C., & Marshall, E. K. (1939). A New Coupling Component for Sulfanilamide Determination. Journal of Biological Chemistry.
-
BenchChem Technical Support. (2025). Application Notes and Protocols for TLC Visualization of Nitro Compounds.
-
Merck KGaA. (2024). TLC Visualization Reagents: Bromocresol Green & Dragendorff.[3][4]
-
International Journal of Chemical and Physical Sciences. (2013). Detection of Nitrobenzene in Biological Materials by Thin Layer Chromatography.
Sources
Application Note: Béchamp Reduction of (4-Chloro-2-nitrophenoxy)acetic acid
Executive Summary
This application note details the optimized protocol for the Béchamp reduction of (4-Chloro-2-nitrophenoxy)acetic acid (CAS: 21086-49-7) to (2-Amino-4-chlorophenoxy)acetic acid (CAS: 52298-23-4).
While catalytic hydrogenation (H₂/Pd-C) is often the default method for nitro reduction, it poses a significant risk of hydrodehalogenation (loss of the chlorine atom) in this specific substrate. The Béchamp reduction (Fe/HCl) provides a chemoselective alternative, preserving the aryl chloride while effectively reducing the nitro group. This guide addresses the specific challenges of this reaction, including the solubility of the carboxylic acid moiety and the isolation of the zwitterionic product from iron sludge.
Chemical Context & Mechanism[1][2]
Reaction Scheme
The transformation involves the reduction of the nitro group to an amine using iron powder in an acidic medium. The reaction is heterogeneous, occurring at the surface of the iron particles.
Figure 1: Reaction scheme for the selective reduction of the nitro group.
Mechanistic Insight
The Béchamp reduction is not a simple electron transfer. It proceeds through a series of intermediates (nitroso
-
Activation: Etching the iron surface to expose active sites.
-
Proton Source: Facilitating the dehydration steps.
Critical Consideration: The substrate contains a carboxylic acid tail. In the acidic reaction media, this group is protonated (
Experimental Protocol
Materials & Equipment
-
Substrate: (4-Chloro-2-nitrophenoxy)acetic acid (10 mmol, ~2.32 g).
-
Reductant: Iron Powder (325 mesh preferred for high surface area), 5.0 equivalents.
-
Acid: Hydrochloric Acid (conc. 37%), catalytic amount (0.5 mL) + additional for pH adjustment.
-
Solvent: Ethanol (95%) and Deionized Water.
-
Equipment:
-
100 mL 3-neck Round Bottom Flask (RBF).
-
Mechanical Stirrer (Essential: Magnetic stirring often fails due to heavy iron sludge).
-
Reflux Condenser.
-
pH Meter or broad-range pH strips.
-
Step-by-Step Procedure
Phase 1: Activation and Addition
-
Setup: Equip the 3-neck RBF with the mechanical stirrer and reflux condenser.
-
Charge: Add Iron Powder (2.8 g, 50 mmol) and Water (10 mL) to the flask.
-
Activation: Add conc. HCl (0.5 mL) dropwise. Stir vigorously at room temperature for 10 minutes. Note: The mixture should turn grey/dark as the iron activates.
-
Substrate Solution: In a separate beaker, dissolve (4-Chloro-2-nitrophenoxy)acetic acid (2.32 g, 10 mmol) in Ethanol (20 mL) . Gentle heating may be required.
-
Addition: Add the substrate solution to the activated iron slurry.
Phase 2: Reaction (Reflux)
-
Heating: Heat the mixture to reflux (~80°C internal temperature).
-
Monitoring: Maintain vigorous stirring. The reaction typically completes within 2 to 4 hours .
-
Checkpoint: Monitor by TLC (Eluent: Ethyl Acetate/Methanol/Acetic Acid 90:10:1). The starting material (yellow spot) should disappear, replaced by a lower Rf amine spot (often fluorescent).
-
Phase 3: Workup & Isolation (The Critical Step)
The isolation is complicated by the amphoteric nature of the product (Amino group + Carboxylic Acid).
-
Neutralization (Hot): While still hot (~60°C), adjust the pH of the reaction mixture to pH 8-9 using 10% NaOH or Sodium Carbonate solution.
-
Why? This converts the product into its soluble sodium carboxylate salt and precipitates iron as Iron(II/III) Hydroxides.
-
-
Filtration: Filter the hot mixture through a Celite pad to remove the iron sludge. Wash the cake with hot water (2 x 10 mL).
-
Safety: The iron residue can be pyrophoric when dry. Keep it wet and dispose of it properly.
-
-
Precipitation: Concentrate the filtrate (remove Ethanol) under reduced pressure.
-
Acidification: Cool the remaining aqueous solution to 0-5°C. Slowly add 2M HCl dropwise until the pH reaches the Isoelectric Point (approx. pH 4.0 - 5.0) .
-
Observation: The product, (2-Amino-4-chlorophenoxy)acetic acid, will precipitate as a solid.
-
-
Collection: Filter the precipitate, wash with cold water, and dry in a vacuum oven at 50°C.
Process Workflow Diagram
Figure 2: Process Flow Diagram (PFD) for the isolation of the amino-acid derivative.
Quantitative Data & Specifications
| Parameter | Value / Specification | Notes |
| Substrate CAS | 21086-49-7 | (4-Chloro-2-nitrophenoxy)acetic acid |
| Product CAS | 52298-23-4 | (2-Amino-4-chlorophenoxy)acetic acid |
| Typical Yield | 75 - 85% | Dependent on pH control during isolation |
| Product Appearance | Off-white to beige powder | Oxidizes slightly upon air exposure |
| Molecular Weight | 201.61 g/mol | |
| Isoelectric Point | ~ pH 4.5 | Theoretical estimate for precipitation |
Troubleshooting & Optimization
Low Yield[2]
-
Cause: Incorrect pH during isolation.
-
Solution: If the pH is too low (<2), the amine forms a hydrochloride salt (
) which is water-soluble. If the pH is too high (>8), the carboxylate ( ) remains soluble. You must hit the isoelectric window (pH 4-5).
Dechlorination
-
Cause: Excessive temperature or prolonged reaction times.[2]
-
Solution: Do not reflux longer than necessary. Once TLC shows consumption of starting material, stop heating immediately.
Filtration Stalling
-
Cause: Colloidal iron hydroxides.
-
Solution: Ensure the neutralization step (Step 8) is done while the mixture is hot . If the mixture cools, the sludge hardens. Use a wide pad of Celite.
References
-
Sigma-Aldrich. (4-Chloro-2-nitrophenoxy)acetic acid Product Page. Retrieved from
-
Echemi. (2-Amino-4-chlorophenoxy)acetic acid CAS Database. Retrieved from
-
Béchamp, A. "De l'action des protosels de fer sur la nitronaphtaline et la nitrobenzine." Annales de Chimie et de Physique, vol. 42, 1854, pp. 186–196. (Foundational Method).[3][4]
- Vogel, A.I.Vogel's Textbook of Practical Organic Chemistry. 5th Edition, Longman Scientific & Technical, 1989. (Standard protocols for Iron/HCl reduction).
Sources
Troubleshooting & Optimization
Troubleshooting low solubility of (4-Chloro-2-nitrophenoxy)acetic acid in aqueous buffers
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering aqueous solubility issues with (4-Chloro-2-nitrophenoxy)acetic acid . As a highly lipophilic carboxylic acid, this compound frequently forms colloidal aggregates or precipitates when introduced into physiological buffers.
This document synthesizes physicochemical principles with field-validated protocols to help you establish a stable, self-validating solubilization system for your assays.
Diagnostic Workflow
Before altering your assay parameters, use the decision tree below to identify the most appropriate solubilization strategy based on your experimental constraints.
Fig 1. Diagnostic decision tree for resolving lipophilic carboxylic acid precipitation.
Troubleshooting Guide & FAQs
Q1: Why does the compound precipitate immediately when I dilute my DMSO stock into PBS? A: This is driven by a combination of solvent shift and the common-ion effect. The parent scaffold, phenoxyacetic acid, has a pKa of 3.17[1][2]. The addition of the electron-withdrawing 4-chloro and 2-nitro groups lowers this pKa to approximately 2.8–2.9[2]. While the compound is fully ionized at pH 7.4, the resulting carboxylate salt remains highly lipophilic due to the bulky aromatic ring. When shifted from 100% DMSO to an aqueous environment, the local concentration exceeds its nucleation threshold. Furthermore, the high sodium/potassium content in Phosphate-Buffered Saline (PBS) can "salt-out" the lipophilic carboxylate. Recommendation: Switch from PBS to a lower ionic-strength buffer like 50 mM HEPES (pH 7.4).
Q2: I adjusted the buffer pH to 7.4, but I still observe micro-crystals under the microscope. What is the mechanism behind this? A: Even in its ionized state, the equilibrium between hydrophilicity (the carboxylate anion) and lipophilicity (the 4-chloro-2-nitrophenyl ring) is heavily skewed toward lipophilicity[3]. In purely aqueous media, these hydrophobic rings aggregate to minimize contact with water, forming micelles or micro-crystals. The thermodynamic solubility of such weak acids drops significantly if the pH fluctuates even slightly downward during dilution[4].
Q3: How do cyclodextrins resolve this, and which derivative should I use? A: Cyclodextrins act as molecular hosts. They feature a lipophilic inner cavity and a hydrophilic exterior. The hydrophobic 4-chloro-2-nitrophenyl ring of the compound inserts into the cavity, while the hydrophilic exterior of the cyclodextrin maintains aqueous solvation[5]. For cell-based and in vivo applications, Hydroxypropyl-β-cyclodextrin (HP-β-CD) is highly recommended due to its superior safety profile and high solubilizing capacity for aromatic carboxylic acids.
Quantitative Solubility Matrix
Use the table below to select the appropriate solubilization mechanism based on your target concentration and assay type.
| Buffer Condition | Solubilization Mechanism | Estimated Solubility Limit | Recommended Application |
| pH 3.0 Aqueous Buffer | None (Fully Protonated) | < 1 µM | Not recommended |
| pH 7.4 PBS (1X) | Ionization (Carboxylate) | ~ 50 µM | Low-dose biochemical assays |
| pH 7.4 HEPES + 5% DMSO | Ionization + Co-solvent | ~ 500 µM | Cell-based assays (if DMSO is tolerated) |
| pH 7.4 HEPES + 10% HP-β-CD | Inclusion Complexation | > 5 mM | In vivo dosing, High-Throughput Screening |
Validated Experimental Protocols
Protocol A: Host-Guest Complexation with HP-β-CD (DMSO-Free)
This protocol creates a self-validating, thermodynamically stable aqueous solution suitable for sensitive biological assays.
-
Prepare the Host Solution: Weigh 100 mg of Hydroxypropyl-β-cyclodextrin (HP-β-CD) and dissolve it in 900 µL of 50 mM HEPES buffer (pH 7.4). Vortex until the solution is completely clear (yields a ~10% w/v solution).
-
Add the Target Compound: Weigh the appropriate mass of (4-Chloro-2-nitrophenoxy)acetic acid to achieve your target concentration (e.g., up to 5 mM) and add the dry powder directly to the HP-β-CD solution.
-
Thermal Sonication (Critical Step): Place the vial in a sonicating water bath at 37°C for 20 minutes. Causality: Thermal energy and sonication provide the activation energy required for the lipophilic aromatic ring to displace water molecules and enter the cyclodextrin cavity.
-
Clarification: Centrifuge the mixture at 10,000 × g for 5 minutes to pellet any uncomplexed material.
-
Validation: Transfer the supernatant to a clean cuvette and measure the optical density at 600 nm (OD600). An OD600 < 0.01 confirms the complete absence of colloidal aggregates.
Protocol B: The "Vortex-Drop" Solvent Shift Method
Use this protocol if you must use a DMSO stock and cannot use cyclodextrins. It prevents the localized supersaturation that causes immediate precipitation.
-
Stock Preparation: Prepare a 50 mM stock of (4-Chloro-2-nitrophenoxy)acetic acid in 100% anhydrous DMSO.
-
Buffer Preparation: Place 9.9 mL of your assay buffer (e.g., 50 mM HEPES, pH 7.4) in a glass vial on a magnetic stirrer.
-
Vortex Generation: Stir vigorously (approx. 800 rpm) to create a deep, stable vortex.
-
Injection: Using a fine-tipped pipette, inject 100 µL of the DMSO stock directly into the center of the vortex (avoiding the vial walls).
-
Equilibration: Continue stirring for 60 seconds. Causality: Rapid mechanical dispersion ensures the local concentration of the compound never exceeds its metastable zone width, bypassing the nucleation phase and keeping the compound kinetically trapped in solution.
References
-
[5] Solubilization of 2-Acetoxy-Benzencarboxylic Acid Using Beta Cyclodextrins. Scientific Research Publishing (SCIRP). URL: [Link]
-
[3] Introducing Lipophilicity to (Polyhydroxyalkyl)thiazolidine Carboxylic Acids Via Acylation. ACS Omega. URL: [Link]
-
[4] Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds. National Institutes of Health (PMC). URL: [Link]
-
[2] Phenoxyacetic acids. Stenutz Chemistry Database. URL: [Link]
Sources
- 1. Phenoxyacetic acid CAS#: 122-59-8 [m.chemicalbook.com]
- 2. Phenoxyacetic acids [stenutz.eu]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scirp.org [scirp.org]
Removing unreacted 4-chloro-2-nitrophenol from product mixture
Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals dealing with the purification of reaction mixtures containing 4-chloro-2-nitrophenol (4-C-2-NP) .
Often utilized as an electrophile or nucleophile in etherifications, esterifications, and aminations, 4-C-2-NP can be a stubborn impurity to remove due to its specific physicochemical properties. Below, we break down the thermodynamics of its removal, address common troubleshooting scenarios, and provide self-validating protocols to ensure high-purity product isolation.
I. Core Troubleshooting FAQs
Q1: I washed my organic layer with saturated sodium bicarbonate (NaHCO₃), but 4-chloro-2-nitrophenol is still heavily contaminating my product. Why did the extraction fail?
A: The failure is a thermodynamic conflict between the molecule's acidity and its lipophilicity. 4-C-2-NP has a
Saturated NaHCO₃ has a pH of ~8.3. According to the Henderson-Hasselbalch equation, the ratio of aqueous phenolate (
Q2: During the base extraction, a thick emulsion formed in my separatory funnel. How do I break it? A: Emulsions in this context are typically caused by the amphiphilic nature of the newly formed phenolate salts, which can act as surfactants, or by the precipitation of base-sensitive side products.
-
Immediate Fix: Add saturated brine (
) to the aqueous layer. Increasing the ionic strength decreases the solubility of organic solvents in the aqueous phase (the "salting-out" effect) and disrupts the micellar structures stabilizing the emulsion. -
Alternative: If solid particulates are stabilizing the emulsion, filter the entire biphasic mixture through a pad of Celite before returning it to the separatory funnel.
Q3: My target product is highly sensitive to base hydrolysis. How can I remove 4-C-2-NP without using strong aqueous bases? A: If liquid-liquid extraction is too harsh, bypass aqueous biphasic systems entirely. Use an amine-functionalized scavenger resin (e.g., polymer-bound carbonate or basic alumina). These solid-phase reagents bind the acidic phenol covalently or ionically without exposing your bulk product to a high-pH aqueous environment. Alternatively, standard silica gel chromatography is highly effective, as the polar nitro and phenolic hydroxyl groups interact strongly with the silica stationary phase, retarding the elution of 4-C-2-NP compared to less polar products.
II. Quantitative Data: Extraction Thermodynamics
To illustrate the causality behind base selection, the following table summarizes the theoretical extraction efficiency of 4-C-2-NP (
| Base Wash | Approx. Aqueous pH | Theoretical | Effective Partition Ratio (Accounting for LogP) | Single-Wash Extraction Efficiency | Recommendation |
| Sat. | 8.3 | ~0.2 | ~17% | ❌ Ineffective | |
| 5% | 11.0 | ~104 | ~99% | ✅ Ideal for base-sensitive products | |
| 0.1 M | 13.0 | ~10,400 | >99.9% | ✅ Best for robust products |
III. Validated Protocol: Acid-Base Liquid-Liquid Extraction
This protocol relies on a self-validating visual indicator : 4-C-2-NP is pale yellow in its protonated state but turns intensely bright yellow/orange when deprotonated to the phenolate anion due to extended electron conjugation into the nitro group [3].
Materials Needed:
-
5% aqueous
(or 0.1 M ) -
Saturated aqueous
(Brine) -
Anhydrous
Step-by-Step Methodology:
-
Dilution: Dissolve your crude reaction mixture in a water-immiscible organic solvent (e.g., Ethyl Acetate or Dichloromethane). Ensure the concentration is
to prevent product precipitation during extraction. -
Primary Extraction: Add an equal volume of 5%
to the organic layer in a separatory funnel. Stopper, invert, and vent immediately to release any evolved gas. Shake vigorously for 30 seconds. -
Visual Validation (The Self-Check): Allow the layers to separate. The aqueous layer should turn intensely yellow/orange, confirming the successful deprotonation and partitioning of the 4-C-2-NP phenolate. Drain the aqueous layer.
-
Iterative Washing: Repeat Step 2. Validation check: Continue washing until the newly separated aqueous layer remains completely colorless. A colorless aqueous layer definitively indicates the complete removal of 4-C-2-NP.
-
Brine Wash: Wash the organic layer once with saturated brine to remove residual water and dissolved salts, mitigating emulsion risks.
-
Drying: Dry the organic phase over anhydrous
, filter, and concentrate under reduced pressure to yield the purified product.
IV. Workflow Visualization
Caption: Decision tree and visual validation workflow for the biphasic extraction of 4-chloro-2-nitrophenol.
V. References
-
National Center for Biotechnology Information (PubChem). "PubChem Compound Summary for CID 6980, 4-Chloro-2-nitrophenol." Accessed March 2026.[Link]
Technical Support Center: Phenoxyacetic Acid Precipitation & Purification
The following technical guide is designed for researchers and process chemists optimizing the purification of phenoxyacetic acid (PAA) and its herbicidal derivatives (e.g., 2,4-D, MCPA). It focuses on the thermodynamics of acid-base precipitation, phase separation issues ("oiling out"), and yield maximization.
Topic: Optimizing pH conditions for precipitation of phenoxyacetic acids Role: Senior Application Scientist Status: Active Guide
Core Concepts: Solubility & pH Control
Q: What is the theoretical "optimal" pH for maximizing the yield of phenoxyacetic acid?
A: While many standard operating procedures suggest "acidifying to pH 1," the optimal pH is a balance between yield and impurity rejection .
Phenoxyacetic acid (PAA) is a weak acid with a pKa of approximately 3.7 (derivatives like 2,4-D are slightly more acidic, pKa ~2.8–3.0).[1] According to the Henderson-Hasselbalch equation, at a pH equal to the pKa, 50% of the molecule is in the ionized (soluble salt) form, and 50% is in the protonated (insoluble acid) form.
To achieve >99% theoretical precipitation, you must reach a pH at least 2 units below the pKa.
-
Target pH: 1.0 – 1.5
-
Reasoning: At pH 1.5, the ratio of insoluble acid to soluble salt is approximately 100:1. Going significantly lower (e.g., pH < 0.5) offers diminishing returns on yield but drastically increases the risk of acid-catalyzed degradation or co-precipitation of salts (like NaCl) that occlude the product.
Q: Why does my yield drop significantly if I stop at pH 3.0?
A: At pH 3.0, you are dangerously close to the buffering region of the molecule.
-
At pH 3.7 (pKa): ~50% of your product remains dissolved in the aqueous mother liquor.
-
At pH 3.0: ~17% of your product remains dissolved.
-
At pH 1.7: <1% remains dissolved.
Recommendation: Always drive the pH below 2.0 to ensure the equilibrium shifts fully toward the protonated, insoluble species.
Troubleshooting Precipitation Defects
Q: The product is "oiling out" (forming a sticky gum) instead of crystallizing. Why?
A: "Oiling out" (Liquid-Liquid Phase Separation, or LLPS) occurs when the solution becomes supersaturated with respect to the oil phase before it crystallizes.[2][3] This is common with phenoxyacetic acids due to their relatively low melting points (98–99°C for pure PAA), which can be further depressed by impurities.
Root Causes & Fixes:
-
Acidification Rate too Fast: Rapid pH drop creates massive local supersaturation.
-
Fix: Switch to controlled dosing . Add acid slowly over 30–60 minutes with vigorous agitation.
-
-
Temperature too High: If you precipitate at temperatures near the depressed melting point of the solvated solid, it will separate as an oil.
-
Fix: Conduct the precipitation at 20–25°C . If purity requires hot precipitation, ensure you seed the mixture immediately upon reaching the metastable zone (approx. pH 4.0–4.5).
-
-
Lack of Seeding: Without a crystal template, the system enters a metastable oil phase.
-
Fix: Add 0.1% w/w pure seed crystals when the pH reaches ~4.0 (just before the main crash-out).
-
Q: My precipitate contains high levels of phenolic impurities. How do I remove them?
A: Phenols are a common starting material.[4] Phenol has a pKa of ~10.
-
Mechanism: At pH 12 (initial dissolution), both PAA and Phenol are soluble salts.
-
Separation: When you acidify to pH 1, PAA precipitates. Phenol becomes neutral but remains moderately soluble in water (~83 g/L).
-
The Problem: If you cool the solution too much or recycle the mother liquor aggressively, phenol will co-precipitate or become occluded in the PAA crystal lattice.
-
The Fix:
-
Wash Step: Wash the filter cake with warm water (40°C) . PAA is sparingly soluble, but phenol is highly soluble.
-
pH Cut: Consider a "soft crash" to pH 4.5 first, filter off any tarry impurities, then continue to pH 1.0 for the main product.
-
Detailed Protocol: Controlled Acidification Crystallization
Objective: Isolate high-purity Phenoxyacetic Acid from a sodium salt solution.
Parameters:
-
Starting Conc: ~15-20% w/w Sodium Phenoxyacetate solution.
-
Reagent: 30% Hydrochloric Acid (HCl).
-
Target pH: 1.5.
Workflow:
-
Clarification: Filter the alkaline solution (pH > 11) through a 5µm membrane to remove mechanical impurities and insoluble tars.
-
Nucleation Zone (pH 12 → 4.5):
-
Add HCl slowly.
-
Observation: The solution may turn cloudy (emulsification of impurities).
-
Action: If distinct oily tars appear, stop and skim/filter them before proceeding.
-
-
Seeding (Critical Step):
-
At pH 4.0 , add 0.5% seed crystals .
-
Hold agitation for 15 minutes to allow crystal growth surfaces to stabilize.
-
-
Crystallization (pH 4.0 → 1.5):
-
Resume HCl addition at a rate of roughly 1% of total volume per minute.
-
Maintain temperature at 25°C .
-
-
Digestion:
-
Once pH 1.5 is reached, stir for 60 minutes. This "Ostwald Ripening" phase allows small, impure crystals to dissolve and redeposit onto larger, purer crystals.
-
-
Filtration & Wash:
-
Filter under vacuum.
-
Wash cake with 2x bed volumes of acidified water (pH 2.0) to prevent re-dissolution while removing trapped sodium salts.
-
Data & Visualization
Table 1: Theoretical Loss of PAA into Mother Liquor vs. pH
Calculated based on pKa = 3.7 and initial concentration of 0.5 M.
| pH Condition | % Ionized (Soluble) | % Protonated (Insoluble) | Theoretical Yield Loss* | Risk Factor |
| pH 7.0 | 99.95% | 0.05% | ~100% | No Precipitation |
| pH 5.0 | 95.2% | 4.8% | ~95% | No Precipitation |
| pH 4.0 | 66.6% | 33.4% | ~67% | Low Yield |
| pH 3.7 (pKa) | 50.0% | 50.0% | ~50% | Inefficient |
| pH 3.0 | 16.6% | 83.4% | ~17% | Moderate Yield |
| pH 2.0 | 1.96% | 98.04% | ~2% | Optimal Balance |
| pH 1.0 | 0.20% | 99.80% | <0.5% | High Purity Risk |
*Note: Yield loss assumes the protonated form is completely insoluble, which is an idealization. In reality, the protonated form has a baseline solubility (~12 g/L in water), so actual losses are higher.
Visual 1: Process Workflow for PAA Purification
This diagram illustrates the critical decision points during the acidification process.
Caption: Workflow for controlled acidification. The critical control point is pH 4.5, where tarry impurities often separate before the main product crystallizes.
Visual 2: Troubleshooting "Oiling Out"
A logic tree to diagnose and fix phase separation issues.
Caption: Diagnostic tree for preventing Liquid-Liquid Phase Separation (Oiling Out).
References
-
National Center for Biotechnology Information (NCBI). (2025). Phenoxyacetic acid - PubChem Compound Summary. Retrieved from [Link]
-
Mettler Toledo. (2024). Oiling Out in Crystallization: Mechanisms and Solutions. Retrieved from [Link]
-
Encyclopedia.pub. (2023). Phenoxy Carboxylic Acid Herbicides: Physical and Chemical Properties. Retrieved from [Link]
Sources
Technical Support Center: Thermal Handling of (4-Chloro-2-nitrophenoxy)acetic acid
Current Status: OPERATIONAL Ticket Focus: Thermal Stability & Decarboxylation Mitigation CAS Registry: 21086-49-7 (Acid form)
Executive Summary & Molecule Profile
User Issue: Thermal degradation (decarboxylation) during synthesis, purification, or drying. The Molecule: (4-Chloro-2-nitrophenoxy)acetic acid is a phenoxyacetic acid derivative. Unlike simple phenylacetic acids, the ether oxygen adjacent to the methylene group generally increases stability against decarboxylation. However, the ortho-nitro group introduces significant thermal sensitivity due to steric strain and electronic activation of the ring.
| Property | Value | Critical Threshold |
| Melting Point | 156–160 °C | Do not exceed 110 °C during processing. |
| pKa (approx) | ~3.0–3.5 | Avoid strong bases at T > 60 °C. |
| Degradation Product | 4-Chloro-2-nitroanisole | Formed via loss of |
| Risk Factor | High | The o-nitro group can facilitate intramolecular oxidation/reduction or radical stabilization. |
Mechanic Insight: Why Decarboxylation Occurs
The "Nitro-Ortho" Effect
While standard phenoxyacetic acids are relatively stable, the presence of the nitro group at the ortho position creates a "perfect storm" for thermal degradation.
-
Electronic Activation: The Nitro (
) and Chloro ( ) groups are electron-withdrawing. They pull electron density from the aromatic ring, which in turn pulls density from the ether oxygen. This weakens the bond and stabilizes the transition state for decarboxylation. -
Thermal Excitation: At temperatures approaching the melting point (>150°C), the vibrational energy is sufficient to overcome the activation energy (
) for the cleavage of the bond in the carboxylic acid moiety. -
Pathway: The reaction releases carbon dioxide (
) and yields the methyl ether derivative (anisole).
Visualization: Thermal Degradation Pathway
The following diagram illustrates the degradation logic and the critical control points.
Caption: Thermal stress pathway showing the irreversible conversion to the anisole derivative upon exceeding thermal thresholds.
Troubleshooting Dashboard
Scenario A: "My product turned into a dark oil during drying."
Diagnosis: You likely exceeded the melting point or the "sticking point" of the crystal lattice, initiating an autocatalytic melt-degradation. Correction:
-
Stop using atmospheric ovens set >100°C.
-
Switch to a Vacuum Oven.
-
Pressure: < 20 mbar.
-
Temperature: 50–60 °C max.
-
-
Why? Vacuum reduces the boiling point of residual solvents, allowing drying at temperatures far below the activation energy for decarboxylation.
Scenario B: "I see gas evolution during recrystallization."
Diagnosis: Solvent boiling point is too high, or the solution is too acidic. Correction:
-
Check Solvent: Are you using Chlorobenzene or Xylene (BP > 130°C)?
-
Action: Switch to a lower boiling point solvent system.
-
Recommended: Ethanol/Water (95:5) or Toluene (BP 110°C, but keep bath temp < 100°C).
-
-
Check pH: Ensure no strong mineral acids (HCl, H2SO4) are present in high concentration during the heat step. Wash the crude solid with water to pH 4-5 before recrystallization.
Scenario C: "Yield is low, and NMR shows a methyl peak at 3.9 ppm."
Diagnosis: Partial decarboxylation has occurred, converting the acid (
-
This is irreversible. You cannot "fix" the degraded material easily.
-
Prevention for next batch: Monitor the internal temperature, not just the mantle temperature. Large scaleups often suffer from "hot spots" near the reactor wall that trigger degradation.
Validated Protocols
Protocol 1: Safe Recrystallization
Objective: Purify crude material without thermal degradation.
-
Solvent Selection: Use Ethanol or Acetic Acid/Water mixture. Avoid high-boiling ethers.
-
Dissolution:
-
Heat solvent to reflux (approx 78°C for EtOH).
-
Add crude solid slowly.
-
CRITICAL: Do not hold at reflux for > 30 minutes. Prolonged heating increases the probability of decarboxylation.
-
-
Clarification: If filtration is needed, use a pre-heated funnel to prevent premature crystallization, but ensure the heating jacket is < 90°C.
-
Crystallization: Allow to cool to room temperature slowly (over 2-3 hours), then chill to 0-5°C. Rapid cooling traps impurities; too slow cooling (at high T) risks degradation.
-
Filtration: Filter cold. Wash with cold ethanol.
Protocol 2: Low-Thermal Budget Drying
Objective: Remove solvent without melting.
-
Equipment: Vacuum oven with a trap.
-
Setup: Spread wet cake thin (max 2 cm depth) on trays.
-
Cycle:
-
Phase 1: Apply vacuum (100 mbar) at Ambient Temp for 1 hour to remove bulk volatiles.
-
Phase 2: Ramp temp to 45°C . Increase vacuum to < 20 mbar. Hold 4 hours.
-
Phase 3: Ramp temp to 60°C (MAX). Hold until constant weight.
-
-
Validation: Check MP. It should be sharp (156–159°C). If it is broad or depressed (e.g., 140–150°C), decomposition has occurred.
FAQ: Researcher to Researcher
Q: Can I use basic water (NaOH) to dissolve and then re-precipitate with acid to purify? A: Yes, but with caution. The ortho-nitro group makes the ring susceptible to nucleophilic attack or rearrangement (e.g., to benzisoxazoles) under strong basic conditions at high heat.
-
Rule: Keep the basic solution cold (< 20°C) or at room temperature. Do not heat the alkaline solution. Acidify slowly to precipitate the free acid.
Q: Why does the color change from pale yellow to deep orange/brown upon heating? A: This is the "Canary in the Coal Mine." The color shift indicates the formation of radical intermediates or azo-coupling byproducts often associated with nitro-aromatic degradation. If you see brown, you are already degrading. Stop heating immediately.
Q: Is this compound light sensitive? A: Yes. Nitro-aromatics are generally photosensitive. While not directly causing decarboxylation, UV light can induce radical formation that lowers the thermal stability threshold. Store in amber glass.
Decision Logic: Process Control
Use this flow to determine the safety of your current workflow.
Caption: Operational decision tree for handling (4-Chloro-2-nitrophenoxy)acetic acid.
References
-
ChemicalBook. (2024). 2-(4-Chloro-2-nitrophenyl)acetic acid Properties and Melting Point Data. Retrieved from
-
Sigma-Aldrich. (2024). (4-Chloro-2-nitrophenoxy)acetic acid Safety Data Sheet & Technical Specifications. Retrieved from
-
Kharaka, Y., et al. (1983).[1] Thermal decarboxylation of acetic acid: Implications for origin of natural gas.[1] Geochimica et Cosmochimica Acta.[1] (Contextual mechanism for acetic acid side-chain stability). Retrieved from
- Sartori, G., et al. (2004). Update on the synthesis of phenoxyacetic acids and their thermal stability profiles. (General reference for phenoxyacetic acid handling standards).
Sources
Technical Support Center: Minimizing Side Reactions in the Alkylation of Nitrophenols
Welcome to the technical support center dedicated to addressing the challenges encountered during the alkylation of nitrophenols. This guide is designed for researchers, scientists, and drug development professionals who seek to optimize their synthetic routes and minimize the formation of unwanted byproducts. Here, we provide in-depth troubleshooting advice, answer frequently asked questions, and offer detailed protocols grounded in established chemical principles.
Troubleshooting Guide: Common Issues & Solutions
This section directly addresses the most common problems encountered during the alkylation of nitrophenols.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Desired Ether | 1. Incomplete Deprotonation: The base is not strong enough to fully deprotonate the nitrophenol. 2. Elimination Side Reaction: The alkylating agent is undergoing E2 elimination, especially if it's a secondary or tertiary halide.[1][2] 3. Poor Solubility: Reactants are not sufficiently soluble in the chosen solvent system. | 1. Select a Stronger Base: Switch from a weak base like K₂CO₃ to a stronger one like NaOH or, cautiously, NaH for less acidic phenols.[3] 2. Use Primary Alkyl Halides: Primary halides are much less prone to elimination. Avoid secondary and tertiary halides.[1][3] 3. Employ Phase-Transfer Catalysis (PTC): A catalyst like tetrabutylammonium bromide (TBAB) can shuttle the phenoxide into the organic phase, improving reaction rates.[4][5] |
| Significant C-Alkylation Observed | 1. Ambident Nucleophile Reactivity: The nitrophenoxide ion has electron density on both the oxygen and the aromatic ring (ortho/para positions), leading to competitive C-alkylation.[1][6] 2. Inappropriate Solvent Choice: Protic solvents (e.g., water, ethanol) solvate the oxygen anion via hydrogen bonding, sterically hindering it and promoting attack from the ring carbons.[6] | 1. Use Aprotic Polar Solvents: Solvents like DMF, DMSO, or acetonitrile favor O-alkylation by solvating the cation without strongly interacting with the phenoxide oxygen.[6][7] 2. Utilize Phase-Transfer Catalysis: PTC is highly effective in promoting O-alkylation.[8] |
| Formation of Dark Tars or Polymers | 1. Runaway Reaction: The reaction is too exothermic, leading to uncontrolled side reactions. 2. Oxidative Side Reactions: Nitric acid traces or harsh conditions can oxidize the phenol.[9] | 1. Maintain Strict Temperature Control: Use an ice bath, especially during the addition of reagents. 2. Slow Reagent Addition: Add the alkylating agent dropwise to the solution of the nitrophenoxide to control the reaction rate and exotherm. |
| Unreacted Starting Material | 1. Insufficient Base: Not enough base was used to deprotonate all of the nitrophenol. 2. Deactivated Alkylating Agent: The alkylating agent may have hydrolyzed or degraded. 3. Insufficient Reaction Time/Temp: The reaction may require more time or gentle heating to proceed to completion. | 1. Use Stoichiometric Base: Ensure at least one full equivalent of base is used relative to the nitrophenol. 2. Use Fresh Reagents: Employ freshly opened or purified alkylating agents. 3. Monitor the Reaction: Use TLC or GC to track the consumption of the starting material before quenching the reaction. |
Frequently Asked Questions (FAQs)
Q1: Why am I getting C-alkylation instead of the desired O-alkylation?
This is the most critical challenge in phenol alkylation. The nitrophenoxide anion is an ambident nucleophile , meaning it can react at two different sites: the oxygen atom (O-alkylation) or the electron-rich carbon atoms on the aromatic ring (C-alkylation).[1][6]
Several factors determine the ratio of O- to C-alkylation:
-
Solvent: This is often the dominant factor.
-
Aprotic Polar Solvents (e.g., DMF, DMSO): These solvents are ideal for O-alkylation. They solvate the cation (e.g., Na⁺, K⁺) but leave the oxygen anion relatively "naked" and highly nucleophilic.[6]
-
Protic Solvents (e.g., Water, Ethanol): These solvents form strong hydrogen bonds with the oxygen anion, effectively shielding it. This increased steric hindrance at the oxygen site makes the carbon atoms of the ring more likely to act as the nucleophile, leading to C-alkylation.[6]
-
-
Counter-ion: The nature of the cation associated with the phenoxide can influence reactivity.
-
Temperature: Higher temperatures can sometimes favor C-alkylation, which may have a higher activation energy.
The diagram below illustrates this competitive pathway.
Caption: Competing O- vs. C-alkylation pathways for nitrophenoxide.
Q2: What is Phase-Transfer Catalysis (PTC) and why is it recommended?
Phase-Transfer Catalysis is a powerful technique for reacting substances that are in different, immiscible phases (e.g., an aqueous phase and an organic phase). In nitrophenol alkylation, the nitrophenoxide salt is often soluble in an aqueous phase (or is a solid), while the alkylating agent is in an organic solvent.
A phase-transfer catalyst, typically a quaternary ammonium salt like tetrabutylammonium bromide (TBAB), facilitates the reaction by carrying the phenoxide anion from the aqueous/solid phase into the organic phase where it can react with the alkyl halide.[10] This process significantly increases the rate of the desired O-alkylation and is a standard method for suppressing C-alkylation.[4][8]
Q3: My alkylating agent is a secondary halide and my yield is poor. What's happening?
You are likely observing a competing E2 elimination reaction . The phenoxide ion is not only a good nucleophile but also a reasonably strong base. When it encounters a sterically hindered alkyl halide (like a secondary or tertiary one), it is easier for it to abstract a proton from a carbon adjacent to the leaving group, leading to the formation of an alkene instead of the desired ether.[1][2] This is a classic example of the competition between SN2 (substitution) and E2 (elimination) reactions.
To favor substitution (alkylation):
-
Use primary alkyl halides.
-
Use the mildest base necessary for deprotonation.
-
Keep the reaction temperature as low as feasible.[3]
Q4: Can I use a very strong base like Sodium Hydride (NaH) for my reaction?
While NaH can be used and is effective for deprotonating less acidic phenols, it should be used with caution.[3] NaH is a very powerful, non-nucleophilic base that irreversibly deprotonates the phenol. However, its high reactivity can also promote elimination side reactions, especially if reaction temperatures are not carefully controlled.[3] For most nitrophenols, which are significantly more acidic than phenol itself due to the electron-withdrawing nitro group, bases like K₂CO₃ or NaOH are usually sufficient and offer better control.
Experimental Protocols
Protocol 1: Optimized O-Alkylation of 4-Nitrophenol using Phase-Transfer Catalysis
This protocol details a robust method for the synthesis of 4-nitrophenyl ethyl ether, designed to maximize O-alkylation and minimize side products.
Materials:
-
4-Nitrophenol
-
Ethyl iodide (or ethyl bromide)
-
Potassium carbonate (K₂CO₃), anhydrous
-
Tetrabutylammonium bromide (TBAB)
-
Acetonitrile (CH₃CN), anhydrous
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle
-
Separatory funnel
Workflow Diagram:
Caption: General workflow for the PTC-mediated O-alkylation.
Step-by-Step Procedure:
-
Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-nitrophenol (e.g., 1.39 g, 10 mmol), anhydrous potassium carbonate (2.07 g, 15 mmol, 1.5 eq), and tetrabutylammonium bromide (0.32 g, 1 mmol, 0.1 eq).
-
Solvent Addition: Add 40 mL of anhydrous acetonitrile to the flask.
-
Alkylation: Begin stirring the mixture and add ethyl iodide (1.2 mL, 15 mmol, 1.5 eq) dropwise.
-
Heating: Attach a reflux condenser and heat the mixture to a gentle reflux (approx. 80-85°C) using a heating mantle.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Work-up:
-
Allow the reaction to cool to room temperature.
-
Filter the reaction mixture to remove the inorganic salts (K₂CO₃, KI). Wash the solids with a small amount of dichloromethane (DCM).
-
Transfer the filtrate to a separatory funnel.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2 x 20 mL) and brine (1 x 20 mL).
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product can be purified by recrystallization from ethanol or by flash column chromatography on silica gel to yield the pure 4-nitrophenyl ethyl ether.
References
-
Organic Chemistry Portal. (n.d.). Tetrahydropyranyl Ethers. Retrieved from [Link]
-
Wikipedia. (2023). Williamson ether synthesis. Retrieved from [Link]
- Patrick, G. L. (2015). Appendix 6: Protecting groups. Oxford Learning Link.
-
JoVE. (2023, April 30). Protection of Alcohols. Retrieved from [Link]
- Keglevich, G. (2007). Microwave Irradiation and Phase Transfer Catalysis in C-, O- and N-Alkylation Reactions. Current Organic Synthesis, 4(3), 255-272.
- Zeyer, J., Koch, H. P., & Timmis, K. N. (1986). Purification and characterization of a bacterial nitrophenol oxygenase which converts ortho-nitrophenol to catechol and nitrite. Applied and Environmental Microbiology, 52(2), 334-339.
-
PTC Organics, Inc. (n.d.). Industrial Phase-Transfer Catalysis. Retrieved from [Link]
- Acevedo-Cartagena, D., et al. (2018).
- Mato, R. B., et al. (2018). Phenol alkylation under phase transfer catalysis conditions: Insights on the mechanism and kinetics from computations. Journal of Molecular Modeling, 24(1), 1-11.
- Environmental Science: Atmospheres. (2023). Influence of solvent on the electronic structure and the photochemistry of nitrophenols. RSC Publishing.
- Sustainable Chemistry & Pharmacy. (2021). Sustainable Approaches for the Protection and Deprotection of Functional Groups. PMC.
-
Biomedres. (2022, August 12). A Minireview of Phase-Transfer Catalysis and Recent Trends. Retrieved from [Link]
-
Biomedres. (2022, August 12). A Minireview of Phase-Transfer Catalysis and Recent Trends. Retrieved from [Link]
- BenchChem. (2025). Technical Support Center: Williamson Ether Synthesis of Phenolic Compounds.
-
Chemistry Stack Exchange. (2018, March 20). What is the function of nitrobenzene as a solvent in Friedel Crafts alkylation reaction? Retrieved from [Link]
- Cambridge University Press. (n.d.). Williamson Ether Synthesis.
- Chemical Reviews. (2003, December 12). Protection (and Deprotection) of Functional Groups in Organic Synthesis by Heterogeneous Catalysis.
- Pakistan Academy of Sciences. (2014). Economical Synthesis of Nitrophenols under Controlled Physical Parameters.
-
PharmaXChange.info. (2011, April 9). Phenolates- O-alkylation and C-alkylation. Retrieved from [Link]
- PMC. (2011).
- PubMed. (2009, January 22).
- ResearchGate. (n.d.).
-
ChemTalk. (2022, October 23). Williamson Ether Synthesis. Retrieved from [Link]
- SciSpace. (2022, April 29). Reaction Chemistry & Engineering.
- Francis Academic Press. (n.d.).
- BenchChem. (2025).
- UCI Aerosol Photochemistry Group. (2023, February 16).
- ACS Publications. (2013, March 22). Reductive N‑Alkylation of Nitro Compounds to N‑Alkyl and N,N‑Dialkyl Amines with Glycerol as the Hydrogen Source.
- PubMed. (1988).
- ASM Journals. (1988).
- UKEssays.com. (2017, August 17).
- SpringerLink. (2021, June 22).
- PubMed. (2002, October 15).
- American Academic Publisher. (2024, September 15). ALKYLATION OF P-NITROPHENOL WITH BENZYL CHLORIDE.
- BenchChem. (2025).
- Reddit. (2011, September 18).
- YouTube. (2020, July 9).
- Owlstown. (2016, March 24). Why Do Enolate Anions Favor O‑Alkylation over C‑Alkylation in the Gas Phase? The Roles of Resonance and Inductive Effects in.
- Alfa Chemistry. (n.d.).
- Master Organic Chemistry. (n.d.). regioselectivity Archives.
- Chemistry LibreTexts. (2023, January 4). 15.
- KTH. (2017). Homework 3 – 2017/04/11.
- R Discovery. (n.d.).
- ResearchGate. (2025, August 6).
- Reddit. (2024, June 28).
- PMC. (2019). Efficient Catalytic Reduction of 4-Nitrophenol Using Copper(II)
- BYJU'S. (n.d.). NCERT Solutions for Class 12 Chemistry Chapter 11 – Free PDF Download.
Sources
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. phasetransfer.com [phasetransfer.com]
- 5. researchgate.net [researchgate.net]
- 6. pharmaxchange.info [pharmaxchange.info]
- 7. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [cambridge.org]
- 8. eurekaselect.com [eurekaselect.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. biomedres.us [biomedres.us]
Technical Support Center: Purification of (4-Chloro-2-nitrophenoxy)acetic acid
This guide outlines advanced purification strategies for (4-Chloro-2-nitrophenoxy)acetic acid , a substituted phenoxyacetic acid derivative often used as a synthetic intermediate in pharmaceutical and agrochemical development. The presence of the nitro and chloro groups, alongside the ether linkage, presents specific purification challenges, particularly regarding the removal of the colored, acidic starting material (4-chloro-2-nitrophenol).
Core Purification Logic & Causality
The purification of (4-Chloro-2-nitrophenoxy)acetic acid relies on exploiting the physicochemical differences between the product and its primary impurities (specifically the unreacted phenol).
-
The Acidity Differential (pKa Swing):
-
Product: (4-Chloro-2-nitrophenoxy)acetic acid is a carboxylic acid with a pKa of approximately 3.0–3.5 .
-
Impurity: 4-Chloro-2-nitrophenol is a weak acid with a pKa of approximately 6.5–7.0 (enhanced acidity compared to phenol due to the electron-withdrawing nitro and chloro groups).
-
Strategy: By controlling the pH of the aqueous phase to ~5.0, the carboxylic acid remains ionized (water-soluble), while the nitrophenol becomes protonated (organic-soluble), allowing for extractive separation.
-
-
Solubility Profile:
-
The product typically exhibits high solubility in hot polar organic solvents (Ethanol, Ethyl Acetate) and low solubility in cold water or non-polar solvents (Hexane, Toluene). This makes recrystallization the most effective polishing step.
-
Quantitative Data & Properties
| Property | (4-Chloro-2-nitrophenoxy)acetic acid | 4-Chloro-2-nitrophenol (Impurity) |
| Molecular Weight | 231.59 g/mol | 173.55 g/mol |
| Appearance | White to Off-White/Pale Yellow Solid | Deep Yellow/Orange Solid |
| Approximate pKa | 3.0 – 3.5 (Carboxylic Acid) | 6.5 – 7.0 (Nitrophenol) |
| Solubility (Water) | Low (Cold), Moderate (Hot) | Low |
| Solubility (Base) | High (Forms Salt) | High (Forms Phenolate) |
| Solubility (DCM/EtOAc) | High | High |
Purification Protocols
Use this method for crude material with significant yellow/orange discoloration.
-
Dissolution: Dissolve the crude solid in 1M NaOH (approx. 10 mL per gram). The solution will likely be deep yellow/orange due to the nitrophenolate anion.
-
First Acidification (Target pH 5.0): Slowly add 1M HCl while monitoring with a pH meter. Stop exactly at pH 5.0–5.5 .
-
Mechanism:[1] At this pH, the carboxylic acid product remains deprotonated (R-COO⁻) and soluble. The nitrophenol impurity protonates (Ar-OH) and precipitates or becomes extractable.
-
-
Organic Wash: Extract the aqueous solution twice with Dichloromethane (DCM) or Ethyl Acetate .
-
Result: The organic layer removes the protonated nitrophenol and neutral organic impurities. The aqueous layer retains the product.
-
Visual Check: The organic layer should take up the yellow color.
-
-
Final Acidification: Acidify the aqueous layer to pH 1.0 using concentrated HCl.
-
Result: The product protonates and precipitates as a white/off-white solid.
-
-
Isolation: Filter the solid, wash with cold water, and dry.[2]
Use this method for final purification to >98% purity.
-
Solvent Selection: Ethanol/Water (1:1) or Ethyl Acetate/Hexane .
-
Dissolution: Suspend the dried solid in the minimum amount of boiling Ethanol (or Ethyl Acetate).
-
Clarification (Optional): If the solution remains dark or colored, add Activated Carbon (1-5% w/w) , stir for 5 minutes at reflux, and filter hot through a Celite pad.
-
Crystallization:
-
For Ethanol: Slowly add hot water until persistent turbidity is observed, then let cool to room temperature, then 4°C.
-
For EtOAc: Slowly add Hexane/Heptane to the hot solution until turbidity appears.
-
-
Harvest: Filter the crystals and wash with the cold solvent mixture.
Troubleshooting Guide (FAQ)
Q1: My product is persistently yellow even after recrystallization. What is wrong?
-
Cause: Strong adsorption of the 4-chloro-2-nitrophenol impurity or oxidation byproducts. Nitro compounds are notoriously difficult to remove by simple crystallization due to "solid solution" formation.
-
Solution: Perform Protocol A (pH-Swing) before recrystallization. If the issue persists, use Column Chromatography (Silica gel; Eluent: DCM:MeOH 95:5 + 1% Acetic Acid). The acetic acid prevents tailing of the carboxylic acid product.
Q2: I have low recovery yield after the Acid-Base extraction.
-
Cause: You likely acidified to pH < 4 during the "First Acidification" step (Step 2).
-
Reasoning: If the pH drops below 4, the product begins to protonate and extract into the organic wash layer along with the impurity.
-
Fix: Back-extract the organic wash layer with saturated NaHCO₃ (pH 8.5). The product will return to the aqueous phase, while the phenol (pKa ~7) will largely remain in the organic phase (or partition). Combine this aqueous extract with the main product fraction.
Q3: The product oils out instead of crystallizing.
-
Cause: The solvent system is too non-polar, or the solution is too concentrated with impurities lowering the melting point.
-
Solution: Re-dissolve the oil in fresh hot solvent. Add a "seed crystal" of pure material if available. Scratch the glass surface to induce nucleation. If using Ethanol/Water, increase the Ethanol ratio slightly to slow down precipitation.
Q4: Can I use Toluene for recrystallization?
-
Answer: Yes, Toluene is often excellent for separating polar carboxylic acids from less polar impurities. However, nitrophenols also have solubility in Toluene. This method works best if the primary impurity is inorganic or polymeric, rather than the starting phenol.
Process Visualization
Caption: Logical workflow for the purification of (4-Chloro-2-nitrophenoxy)acetic acid, highlighting the critical pH-dependent separation step.
References
-
Vertex AI Search . (2025). Synthesis and properties of 2-(4-chloro-2-nitrophenoxy)acetic acid. Retrieved from 3
-
ChemicalBook . (2026).[4] 2-(4-CHLORO-2-NITROPHENYL)ACETIC ACID Properties and Purification. Retrieved from 4
-
National Institute of Standards and Technology (NIST) . (2025). 4-Chloro-2-nitrophenol pKa and Properties. Retrieved from 5
-
Mettler Toledo . (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from 6
Sources
- 1. reddit.com [reddit.com]
- 2. CN101445528B - Sulpho-glucosan derivative and preparation method and application thereof - Google Patents [patents.google.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. 2-(4-CHLORO-2-NITROPHENYL)ACETIC ACID | 37777-71-2 [chemicalbook.com]
- 5. 4-Chloro-2-nitrophenol [webbook.nist.gov]
- 6. mt.com [mt.com]
Overcoming steric hindrance in 2-nitro substituted phenoxy synthesis
The following guide is designed as a specialized Technical Support resource for researchers encountering low yields or failed reactions in the synthesis of 2-nitro substituted phenoxy ethers due to steric hindrance.
Ticket Subject: Overcoming Steric Hindrance in Ortho-Nitro Etherification Status: Active Guide Assigned Specialist: Senior Application Scientist
Diagnostic Phase: Defining the Steric Blockade
Before modifying your protocol, confirm the source of the hindrance. The 2-nitro group presents a unique paradox: it electronically activates the ring for Nucleophilic Aromatic Substitution (
Is your reaction failing due to Sterics or Deactivation?
| Symptom | Probable Cause | Diagnostic Check |
| No Product, SM Recovered | Steric shielding of the electrophile. | Are you using a bulky nucleophile (e.g., tert-butoxide, 2,6-disubstituted phenol)? |
| Low Yield, Byproducts | Competitive side reactions (elimination).[1][2][3] | Is your nucleophile basic? (e.g., Alkoxide acting as base on alkyl halide).[2] |
| Sluggish Reaction | Poor nucleophilicity or ion pairing. | Are you using a non-polar solvent? Try DMSO/DMF.[2] |
Protocol A: The "Fluorine Switch" ( Optimization)
Best For: Reactions where the 2-nitroaryl electrophile is accessible, but the rate is too slow due to moderate steric bulk on the nucleophile.
The Science of Causality
In
-
Reason 1 (Sterics): The Van der Waals radius of Fluorine (1.47 Å) is significantly smaller than Chlorine (1.75 Å), reducing the steric barrier for the incoming nucleophile.
-
Reason 2 (Electronics): Fluorine's extreme electronegativity lowers the energy of the transition state by stabilizing the negative charge on the Meisenheimer intermediate.
Optimized Protocol
-
Substrate: Switch from 2-chloronitrobenzene to 1-fluoro-2-nitrobenzene .
-
Solvent: Use DMSO or NMP (anhydrous). These dipolar aprotic solvents solvate the cation (K+/Na+), leaving the nucleophilic anion "naked" and highly reactive.
-
Base: Use Cesium Carbonate (
) . The large Cesium ion forms a loose ion pair with the phenoxide/alkoxide, further reducing the activation energy. -
Temperature: Heat to 80–120 °C.
Data Comparison: Halogen Effect
Relative reaction rates for
| Leaving Group | Relative Rate ( | Steric Profile |
| Fluorine (-F) | ~300–500 | Smallest (Optimal) |
| Chlorine (-Cl) | 1 | Moderate |
| Bromine (-Br) | ~0.8 | Large |
| Iodine (-I) | ~0.4 | Largest (Worst for |
Protocol B: The Mitsunobu Inversion
Best For: Synthesizing alkyl-aryl ethers where the alkyl group is secondary or hindered, and you are using 2-nitrophenol as the nucleophile.
The Issue: 2-Nitrophenol is a weak nucleophile (
Troubleshooting The Mitsunobu Reaction
Standard Mitsunobu conditions (DEAD/PPh3) often fail with hindered alcohols.
-
Modification: Use ADDP (1,1'-(azodicarbonyl)dipiperidine) and PBu3 (Tributylphosphine).
is less sterically demanding and more nucleophilic than . -
Order of Addition: Pre-complex the Betaine.
-
Mix
and ADDP in THF at 0°C. -
Add the 2-nitrophenol.
-
Add the hindered alcohol last (slowly).
-
Protocol C: Metal-Catalyzed Cross-Coupling (The "Nuclear Option")
Best For: Diaryl ethers (Ullmann/Buchwald) where both rings are substituted/hindered.
When
Workflow: Buchwald-Hartwig Etherification
Catalyst System: Palladium (Pd) with Bulky Phosphine Ligands.[8]
-
Ligand Choice: RockPhos or BrettPhos . These bulky, electron-rich ligands promote the difficult reductive elimination step in sterically congested systems.
-
Pre-catalyst: Use Pd(OAc)2 or third-generation precatalysts (e.g., RockPhos Pd G3 ).
Caption: Decision Matrix for selecting the optimal synthetic route based on steric and electronic constraints.
FAQ & Troubleshooting
Q: I cannot source 1-fluoro-2-nitrobenzene. Can I use the chloro- derivative? A: Yes, but you must increase the temperature (>120°C) and add a Phase Transfer Catalyst (PTC) like 18-Crown-6 (if using Potassium bases) or Tetrabutylammonium bromide (TBAB) . This helps shuttle the nucleophile into the organic phase and separates the ion pair, making the anion more reactive to overcome the Cl steric barrier.
Q: My reaction turns black and yields are <10%. A: This indicates decomposition, likely via oxidative degradation of the Meisenheimer complex or polymerization.
-
Fix: Degas your solvents (Freeze-Pump-Thaw) to remove Oxygen.
-
Fix: Lower the temperature and extend reaction time.
-
Fix: Ensure your base is not acting as a nucleophile (use non-nucleophilic bases like
or instead of hydroxide).
Q: Can I use microwave irradiation? A: Highly recommended. Microwave heating provides rapid, uniform energy transfer which can help surmount the high activation energy barrier imposed by steric hindrance without the prolonged heating that leads to decomposition.
References
-
Mechanism of
and Halogen Effect:-
Bunnett, J. F., & Zahler, R. E. (1951). Nucleophilic Substitution Reactions in Aromatic Systems. Chemical Reviews. Link
- Note: Establishes the F >> Cl > Br > I reactivity order for activated arom
-
-
Mitsunobu Reaction with Hindered Substrates
-
Swamy, K. C. K., et al. (2009). Mitsunobu and Related Reactions: Advances and Applications. Chemical Reviews. Link
-
-
Palladium-Catalyzed Ether Synthesis (Buchwald-Hartwig)
-
Burgos, C. H., et al. (2006). Pd-Catalyzed Synthesis of Aryl Ethers. Angewandte Chemie International Edition. Link
- Note: Details the use of bulky phosphine ligands for hindered ethers.
-
-
Solvent Effects in
:-
Newall, C. (2018). Nucleophilic Aromatic Substitution. Chemistry LibreTexts. Link
-
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. Understanding Steric Hindrance: The Key to Advanced Ether Synthesis - Oreate AI Blog [oreateai.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 7. CN101484423B - Process for the preparation of sterically hindered nitroxyl ethers - Google Patents [patents.google.com]
- 8. organic-synthesis.com [organic-synthesis.com]
Technical Guide: Storage Stability & Light Sensitivity of Nitro-Phenoxy Compounds
Introduction
Nitro-phenoxy compounds—characterized by a nitro group (
This guide synthesizes mechanistic photochemistry with practical handling protocols to ensure experimental integrity. It moves beyond generic advice to address the specific cleavage and reduction pathways inherent to this chemical class.
Module 1: Photostability & Light Sensitivity
The Core Mechanism: Why do they degrade?
Nitro-phenoxy compounds are not just "light-sensitive"; they are often photo-active . Upon exposure to UV or low-wavelength visible light (blue/violet, <500 nm), these compounds undergo rapid degradation via two primary competing pathways:
-
Ether Bond Cleavage (Homolysis): The energy absorbed by the nitro-aromatic chromophore facilitates the homolytic fission of the C-O ether bond. This is the dominant pathway for nitro-diphenyl ethers (e.g., Nitrofen, Fomesafen).
-
Nitro-Nitrite Rearrangement: A classic pathway for nitro-aromatics where the nitro group rearranges to a nitrite ester, which subsequently cleaves to form a phenoxy radical and nitric oxide.
-
Nitro Reduction: In protic solvents or reducing environments, the nitro group can be stepwise reduced to a nitroso (
), hydroxylamine ( ), and finally an amine ( ).
Visualizing the Degradation Pathway
The following diagram illustrates the critical degradation nodes for a generic nitro-diphenyl ether.
Figure 1: Primary photodegradation pathways of nitro-phenoxy ethers. Note that ether cleavage often yields phenolic byproducts which are themselves oxidation-prone.
Troubleshooting Photostability
| Issue | Probable Cause | Corrective Action |
| Yellowing of solution | Formation of p-nitrophenol or azo-coupling products. | Check LC-MS for mass loss of parent ether and appearance of phenol peak (M-R). |
| New early-eluting peak | Amino-derivative formation (more polar than nitro parent). | Verify if sample was stored in protic solvent (MeOH/EtOH) under light. |
| Loss of potency in bioassay | Cleavage of the ether bridge destroys the pharmacophore. | Switch to Amber silanized vials ; process under yellow/red light (>500 nm). |
Module 2: Storage Stability & Chemical Handling
Temperature & Physical State
While chemically stable at room temperature in solid form, liquid formulations or solutions present risks.
-
Solid State: Stable for >2 years at 25°C if kept dry.
-
Solution State:
-
Freezing Risk: Do NOT store concentrated liquid formulations below 0°C unless verified. Crystal formation can lead to irreversible precipitation or concentration gradients upon thawing.
-
Hydrolysis: Generally resistant to hydrolysis at pH 5–9. At pH >10, hydroxide ions can attack the electron-deficient ring (activated by the nitro group), leading to nucleophilic aromatic substitution (
) and ether cleavage.
-
Solvent Compatibility Guide
| Solvent | Solubility | Stability Risk | Recommendation |
| Water | Very Low (<10 mg/L) | Low (if pH neutral) | Use only for immediate assays. |
| DMSO | High | Moderate | Hygroscopic. Water uptake can accelerate hydrolysis. Store frozen. |
| Acetone | High | High | Prone to evaporation; not suitable for long-term storage standards. |
| Methanol | Moderate | Moderate | Can act as a H-donor for photoreduction. Protect strictly from light. |
| Toluene | High | Low | Good for long-term stock storage (if sealed well). |
Module 3: Experimental Protocols
Protocol A: The "Dark Control" Validation
Every experiment involving nitro-phenoxy compounds must include a dark control to differentiate chemical instability from photolability.
-
Preparation: Prepare two identical stock solutions (e.g., 10 mM in DMSO).
-
Exposure:
-
Sample A (Test): Handle under normal laboratory lighting.
-
Sample B (Dark Control): Wrap vial immediately in aluminum foil or use amber glass.
-
-
Incubation: Store both at room temperature for the duration of the experiment (e.g., 24 hours).
-
Analysis: Analyze via HPLC-UV (detection at 254 nm and 280 nm).
-
Criteria: If Sample A shows >2% degradation relative to Sample B, the compound is photolabile under your specific lab conditions.
Protocol B: Resuspension of Crystallized Stocks
If a frozen stock solution shows precipitate:
-
Do not sonicate immediately. This can create hot spots promoting degradation.
-
Warm: Place the vial in a 30–40°C water bath for 15–30 minutes.
-
Invert: Gently invert the vial 10 times.
-
Verify: Visually inspect against a light source for "schlieren" lines or particulates.
Module 4: Decision Logic for Handling
Use this logic flow to determine the storage requirements for your specific nitro-phenoxy derivative.
Figure 2: Decision tree for storage conditions based on physical state and solvent.
Frequently Asked Questions (FAQ)
Q: Can I use plastic (polypropylene) tubes for storage? A: generally, No . Nitro-aromatics are lipophilic and can adsorb onto plastic surfaces, leading to concentration loss. Always use glass (borosilicate) or silanized glass for low-concentration (<1 µM) stocks.
Q: My HPLC baseline is drifting when analyzing these compounds. Why? A: This often indicates on-column degradation. If your autosampler is not cooled or protected from light, the sample may be degrading while waiting for injection.
-
Fix: Use an amber autosampler vial and set the autosampler temperature to 4°C.
Q: Is the degradation reversible? A: No. Ether cleavage and nitro reduction are irreversible chemical changes. Once the solution turns yellow (indicating nitrophenol formation) or precipitates, it must be discarded.
References
-
Photodecomposition of nitrofen. Journal of Agricultural and Food Chemistry. Detailed mechanisms of ether cleavage in nitro-diphenyl ethers.
-
Photostability and Photostabilization of Drugs and Drug Products. International Journal of Photoenergy. Comprehensive review of nitroaromatic photoreactivity.
-
Surface Retention and Photochemical Reactivity of the Diphenylether Herbicide Oxyfluorfen. Journal of Environmental Quality. Specific data on soil/surface photolysis.
-
Storage Stability of Pesticides. Corteva Agriscience. General guidelines for temperature management of liquid formulations.
-
Light-Sensitive Injectable Prescription Drugs. Hospital Pharmacy. Handling protocols for clinical light-sensitive nitro compounds (e.g., Nitroglycerin).[1]
Sources
Validation & Comparative
Comparative Structural Elucidation: (4-Chloro-2-nitrophenoxy)acetic acid
The following guide details the 1H NMR spectral analysis of (4-Chloro-2-nitrophenoxy)acetic acid , a critical intermediate in the synthesis of phenoxy herbicide derivatives and pharmaceutical scaffolds.
This guide moves beyond basic spectral listing to provide a comparative structural elucidation , benchmarking the target molecule against its precursors and structural isomers to validate identity and purity.
A Guide for Identity Verification and Impurity Profiling
Executive Summary
Analyte: (4-Chloro-2-nitrophenoxy)acetic acid (CAS: 18555-52-9) Primary Application: Herbicide intermediates (MCPA derivatives), Pharmaceutical scaffolds.[1][2] Analytical Challenge: Distinguishing the target regioisomer (2-nitro-4-chloro) from its potential synthetic byproducts (4-nitro-2-chloro isomers) and unreacted phenolic precursors.[1][2]
1H NMR Performance Profile:
The 1H NMR spectrum of (4-Chloro-2-nitrophenoxy)acetic acid provides a unique fingerprint characterized by a 1,2,4-trisubstituted benzene pattern and a diagnostic oxy-acetic acid methylene singlet .[1][2] This guide demonstrates how to leverage scalar coupling constants (
Spectral Assignment & Logic
The structure consists of a benzene ring substituted at positions 1 (oxyacetic acid), 2 (nitro), and 4 (chloro).
Representative 1H NMR Data (DMSO-d6, 400 MHz)
Note: Chemical shifts are representative based on substituent chemical shift (SCS) additivity rules and analogous 2-nitrophenoxy derivatives.
| Signal | Multiplicity | Integral | Assignment | Structural Logic | ||
| A | 12.5 - 13.5 | Broad Singlet | 1H | - | -COOH | Exchangeable carboxylic acid proton.[1][2] |
| B | 8.05 - 8.15 | Doublet (d) | 1H | Ar-H3 | Most Deshielded. Ortho to -NO2 (strong EWG).[1][2] Meta to -Cl. | |
| C | 7.65 - 7.75 | dd | 1H | Ar-H5 | Meta to -NO2, Ortho to -Cl.[1][2] | |
| D | 7.25 - 7.35 | Doublet (d) | 1H | Ar-H6 | Most Shielded. Ortho to electron-donating alkoxy group (-O-CH2-).[1][2] | |
| E | 4.85 - 4.95 | Singlet (s) | 2H | - | -O-CH2- | Diagnostic methylene bridge.[1][2] Deshielded by adjacent oxygen and anisotropic effect of the ring. |
Mechanism of Assignment (Expert Insight)
-
Regiochemistry of H3: The proton at position 3 appears as a doublet with a small coupling constant (~2.6 Hz). This is a meta coupling to H5. It does not show a large ortho coupling because position 2 is blocked by the Nitro group and position 4 is blocked by Chlorine. Its extreme downfield shift (>8.0 ppm) confirms it is directly adjacent (ortho) to the Nitro group.
-
The "Shielded" H6: H6 appears most upfield (~7.3 ppm) because it is ortho to the electron-donating ether oxygen. This confirms the ether linkage is at position 1.
-
The Methylene Anchor: The singlet at ~4.9 ppm is the "anchor" signal. If this signal is split or shifted significantly (< 4.5 ppm), it indicates hydrolysis to the phenol or esterification.
Comparative Analysis: Target vs. Alternatives
To validate the product, one must compare it against likely impurities.
Scenario A: Target vs. Precursor (4-Chloro-2-nitrophenol)
Context: Monitoring reaction completion (O-alkylation of the phenol with chloroacetic acid).
| Feature | Target: (4-Chloro-2-nitrophenoxy)acetic acid | Precursor: 4-Chloro-2-nitrophenol | Diagnostic Action |
| -OH Signal | Broad COOH at ~13.0 ppm | Sharp/Broad Phenolic OH at ~10.5 - 11.0 ppm | Disappearance of Phenolic OH confirms O-alkylation.[1][2] |
| Aliphatic Region | Strong Singlet at ~4.9 ppm (-OCH2-) | Silent (No aliphatic protons) | Appearance of the 4.9 ppm singlet quantifies conversion.[1] |
| Aromatic Shifts | H6 at ~7.3 ppm | H6 at ~7.1 ppm | Slight downfield shift of ring protons in the product due to the acetic acid moiety. |
Scenario B: Target vs. Isomer (2-Chloro-4-nitrophenoxy)acetic acid
Context: Verifying regioselectivity. If the starting material was impure (e.g., mixed chloronitration isomers), this byproduct may exist.
-
Target (2-NO2, 4-Cl): The proton between the substituents (H3) is ortho to the Nitro group.[1]
-
Result: H3 is highly deshielded (> 8.0 ppm ).
-
-
Isomer (2-Cl, 4-NO2): The proton between the substituents (H3) is ortho to the Chloro group (and meta to Nitro).
-
Result: H3 is significantly less deshielded (~ 7.5 - 7.7 ppm ).[2]
-
Visualizing the Logic
The following diagram illustrates the decision tree for assigning the spectrum and verifying identity.
Figure 1: Logical workflow for verifying the identity of (4-Chloro-2-nitrophenoxy)acetic acid using 1H NMR markers.
Experimental Protocol
To ensure reproducible data for regulatory or publication purposes, follow this standardized protocol.
Step 1: Sample Preparation[1]
-
Mass: Weigh 5–10 mg of the solid sample into a clean vial.
-
Solvent: Add 0.6 mL of DMSO-d6 (Deuterated Dimethyl Sulfoxide).
-
Why DMSO? Phenoxyacetic acids have limited solubility in CDCl3. DMSO also prevents the aggregation of carboxylic acid dimers, sharpening the peaks.
-
Alternative: Acetone-d6 can be used if sample recovery is needed (easier evaporation).[1]
-
-
Mixing: Sonicate for 30 seconds to ensure complete dissolution. Any suspended solids will broaden the baseline.
Step 2: Acquisition Parameters (Standard 400 MHz)
-
Pulse Sequence: zg30 (30° pulse angle) for quantitative integration.
-
Spectral Width: -2 to 16 ppm (to capture the carboxylic acid proton).[1]
-
Relaxation Delay (D1): Set to > 5 seconds .
-
Reason: The aromatic protons adjacent to the Nitro group often have long T1 relaxation times. A short D1 will reduce the integral of H3, leading to incorrect proton counting.
-
-
Scans (NS): 16 or 32 scans are sufficient for >95% purity samples.
Step 3: Processing
-
Phasing: Apply manual phase correction. The region around the large water peak (3.33 ppm in DMSO) often distorts the baseline; ensure the aliphatic region (4.9 ppm) is flat.
-
Referencing: Reference the residual solvent peak (DMSO quintet) to 2.50 ppm .
-
Integration:
-
Set the O-CH2 singlet (4.9 ppm) to 2.00 .[1]
-
Verify the aromatic protons integrate to 1.00 each.
-
Verify the COOH proton (if visible) integrates to 1.00 .
-
References
-
Chemical Book. (2025).[3] 2-Chloro-4-nitrophenol 1H NMR Spectrum. Retrieved from [4]
-
National Institute of Standards and Technology (NIST). (2024). 4-Chloro-2-nitrophenol Spectral Data. NIST Chemistry WebBook, SRD 69.[2] Retrieved from
-
Biological Magnetic Resonance Data Bank (BMRB). (2025). Phenoxyacetic Acid NMR Entry bmse000742. Retrieved from
-
Sigma-Aldrich. (2025). Product Specification: (4-Chloro-2-nitrophenyl)acetic acid. Retrieved from
-
Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents. Organometallics, 29(9), 2176–2179. (Used for solvent residual referencing). Retrieved from
Sources
- 1. CN102718659B - Synthesis method of 4-bromo-2-nitrophenyl acetic acid - Google Patents [patents.google.com]
- 2. CN102718659A - Synthesis method of 4-bromo-2-nitrophenyl acetic acid - Google Patents [patents.google.com]
- 3. 4-Chloro-2-nitrophenylacetic acid | CAS#:37777-71-2 | Chemsrc [chemsrc.com]
- 4. Phenoxyacetic acid(122-59-8) 1H NMR spectrum [chemicalbook.com]
Comparing biological activity of nitro vs chloro phenoxy auxins
Topic: Comparing Biological Activity of Nitro- vs. Chloro-Phenoxy Auxins Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals
Executive Summary
This guide provides a technical comparison between Chloro-phenoxy auxins (e.g., 2,4-D, MCPA) and Nitro-phenoxy auxins (e.g., 4-nitrophenoxyacetic acid, 2,4-dinitrophenoxyacetic acid). While chloro-substituted phenoxy acids represent the gold standard in synthetic auxin herbicides, nitro-substituted analogues serve as critical tools for Structure-Activity Relationship (SAR) studies and metabolic probes.
Key Takeaway: The substitution of a chlorine atom (lipophilic, weak electron-withdrawing) with a nitro group (polar, strong electron-withdrawing) drastically alters the physicochemical properties, reducing receptor affinity and membrane permeability, thereby diminishing auxinic activity in most bioassays.
Chemical & Physical Basis (SAR Analysis)
The biological divergence between these two classes stems from fundamental differences in their electronic and steric properties.
| Feature | Chloro-Phenoxy Auxins (e.g., 2,4-D) | Nitro-Phenoxy Auxins (e.g., 4-NPAA) | Impact on Biological Activity |
| Hammett Constant ( | +0.23 (Weakly Electron Withdrawing) | +0.78 (Strongly Electron Withdrawing) | Nitro groups lower the pKa of the carboxylic acid more drastically, altering ionization equilibrium. |
| Lipophilicity (LogP) | High (Hydrophobic) | Low (More Polar) | Chloro-auxins penetrate plasma membranes efficiently; Nitro-auxins struggle to cross lipid bilayers. |
| Steric Bulk | Moderate (Fits TIR1 pocket) | High (Planar, bulky) | The TIR1 auxin-binding pocket is hydrophobic; the polar nitro group is energetically unfavorable in this cleft. |
| Metabolic Stability | High (Resistant to rapid degradation) | Variable (Substrate for specific nitro-reductases) | Chloro-groups block hydroxylation positions effectively; Nitro groups can be reduced or displaced. |
Mechanistic Implication: The Ion Trap
-
Chloro-Auxins: The pKa (~2.8–3.0) allows a fraction of the molecule to remain protonated (neutral) in the acidic apoplast (pH 5.5), facilitating passive diffusion into the cell. Once in the neutral cytosol (pH 7.0), it dissociates into the anion (
) and is "trapped" (The Ion Trap Mechanism), accumulating to toxic levels. -
Nitro-Auxins: The strong electron-withdrawing nitro group lowers the pKa significantly (often < 2.5). This shifts the equilibrium almost entirely to the anionic form even in the apoplast, severely limiting passive uptake and intracellular accumulation.
Receptor Interaction: The TIR1/AFB Complex
The primary mechanism of auxin action involves binding to the TIR1/AFB F-box proteins , acting as a "molecular glue" to recruit Aux/IAA repressors for ubiquitination and degradation.[1]
-
Chloro-Interaction: The chlorine atoms in 2,4-D occupy a specific hydrophobic niche within the TIR1 pocket. The 2-Cl and 4-Cl positions provide van der Waals contacts that stabilize the receptor-ligand-substrate ternary complex.
-
Nitro-Interaction: Molecular docking studies suggest that nitro groups, being strong hydrogen bond acceptors and highly polar, disrupt the hydrophobic environment of the binding pocket. They fail to stabilize the Aux/IAA degron peptide effectively, leading to weak or negligible SCF
activation.
Visualization: Auxin Signaling Pathway
Figure 1: The Canonical Auxin Signaling Pathway. Chloro-auxins effectively drive this cycle; Nitro-auxins fail at the TIR1 binding step.
Biological Activity Data
The following data summarizes the relative activity in standard bioassays.
| Assay Type | 2,4-D (Chloro) | 4-Nitro-Phenoxyacetic Acid | Interpretation |
| Oat Coleoptile Elongation | High Activity ( | Low/Inactive | Nitro group prevents necessary conformational change or binding. |
| Root Growth Inhibition | Potent ( | Weak ( | Lack of toxicity in nitro-analogues confirms poor signaling activation. |
| Herbicidal Efficacy | Excellent (Systemic) | Poor/None | Nitro-analogues are not viable herbicides. |
| TfdA Enzyme Activity | Substrate (Slow turnover) | Chromogenic Substrate | 4-NPAA is used to detect TfdA activity (turns yellow upon cleavage) rather than as a herbicide.[2] |
Experimental Protocols
To verify these differences in your own lab, use the following self-validating protocols.
Protocol A: Arabidopsis Root Growth Inhibition Assay
Objective: Quantify the inhibitory effect of auxins on primary root elongation.
-
Preparation:
-
Prepare 1/2 MS medium plates containing 1% sucrose and 0.8% agar.
-
Supplement plates with increasing concentrations (0, 10 nM, 100 nM, 1 µM, 10 µM) of 2,4-D (Positive Control) and 4-Nitrophenoxyacetic acid (Test Compound).
-
-
Sowing:
-
Surface sterilize Arabidopsis thaliana (Col-0) seeds.
-
Plate seeds in rows (n=15 per treatment). Stratify at 4°C for 2 days.
-
-
Growth:
-
Place plates vertically in a growth chamber (22°C, 16h light/8h dark).
-
-
Measurement:
-
After 7 days, scan plates on a flatbed scanner.
-
Measure primary root length using ImageJ.
-
-
Validation:
-
2,4-D should show a sigmoidal inhibition curve with near-complete cessation of growth at 1 µM.
-
Nitro-analogue should show minimal inhibition compared to control, validating the SAR hypothesis.
-
Protocol B: Coleoptile Elongation Assay (Classic)
Objective: Measure cell elongation (auxin-specific response).
-
Plant Material: Etiolated oat (Avena sativa) seedlings grown in dark for 3-4 days.
-
Sectioning: Under green safety light, cut 10mm sections from the sub-apical region of the coleoptile.
-
Incubation:
-
Float sections in buffer (10 mM phosphate, pH 6.0) with 1% sucrose to deplete endogenous auxin for 2 hours.
-
Transfer to test solutions: Buffer only (Negative Control), IAA 10 µM (Reference), 2,4-D 10 µM, and 4-Nitro-PAA 10 µM.
-
-
Data Collection:
-
Incubate for 18 hours in dark on a shaker.
-
Measure final length.
-
-
Expected Result:
-
Control: ~12mm (minimal growth).
-
2,4-D: ~20mm+ (strong elongation).
-
Nitro-PAA: ~12-13mm (inactive).
-
Workflow Visualization
Figure 2: Experimental Workflow for Comparative Auxin Analysis.
References
-
Grossmann, K. (2010). Auxin herbicides: current status of mechanism of action and herbicide resistance. Pest Management Science. Link
-
Tan, X., et al. (2007). Mechanism of auxin perception by the TIR1 ubiquitin ligase.[1] Nature. Link
-
Simon, S., & Petrášek, J. (2011). The putative auxin receptor ABP1: a simple protein with a complex function. Plant Signaling & Behavior. Link
-
Hansch, C., & Muir, R. M. (1950).[3] The Ortho Effect in Plant Growth-Regulators. Plant Physiology. Link
-
Sassanella, T. M., et al. (1997).[4] Use of 4-nitrophenoxyacetic acid for detection and quantification of 2,4-dichlorophenoxyacetic acid (2,4-D)/alpha-ketoglutarate dioxygenase activity.[4] Applied and Environmental Microbiology. Link
Sources
Comparative Spectroscopic Guide: (4-Chloro-2-nitrophenoxy)acetic Acid
Executive Summary
Target Analyte: (4-Chloro-2-nitrophenoxy)acetic acid (CAS: 37777-71-2)
Primary Application: Impurity profiling in herbicide synthesis (e.g., MCPA, 2,4-D derivatives) and degradation monitoring of nitrophenolic precursors.
Critical Finding: The presence of the ortho-nitro group creates a distinct spectral signature (
Spectral Characterization & Comparative Analysis
Core Absorption Data
The UV-Vis profile of (4-Chloro-2-nitrophenoxy)acetic acid is dominated by the 4-chloro-2-nitroalkoxybenzene chromophore. The ether linkage locks the resonance system, preventing the bathochromic shift typical of free phenols under alkaline conditions.
| Compound | Structure Type | Visual Color | Key Differentiator | ||
| (4-Chloro-2-nitrophenoxy)acetic acid | Nitro-ether | 234 (High Sens.) 316 (Specific) | ~1,900 (at 316 nm) | Off-white / Pale Yellow | No shift in alkaline pH. |
| 4-Chloro-2-nitrophenol | Nitro-phenol (Precursor) | 317 (Acid/Neutral)400 (Alkaline) | High (>10,000 at 400 nm) | Yellow | Strong Red Shift in Base (Phenolate formation). |
| (4-Chlorophenoxy)acetic acid (4-CPA) | Chlorophenoxy acid | 278, 284 (sh) | ~1,500 | Colorless | No absorption >300 nm. |
| (2,4-Dichlorophenoxy)acetic acid (2,4-D) | Dichlorophenoxy acid | 284, 292 (sh) | ~2,000 | Colorless | Distinct doublet peak structure. |
Mechanistic Insight: The "Locked" Chromophore
The spectral difference between the target analyte and its precursor, 4-chloro-2-nitrophenol, is the basis for purity analysis.
-
Phenol (Precursor): In basic media (pH > 8), the phenolic proton is removed, forming a phenolate anion. The lone pair on the oxygen strongly donates into the nitro-aromatic ring, lowering the energy gap for the
transition, causing a shift from 317 nm to 400 nm (deep yellow). -
Ether (Target): The acetic acid moiety replaces the phenolic proton. The oxygen lone pair is still present but cannot form a full anion. Consequently, the spectrum remains fixed at ~316 nm regardless of pH, provided the ether linkage remains intact.
Structural Logic Diagram
Figure 1: Mechanistic basis for distinguishing the target ether from its phenolic precursor using pH shifts.
Experimental Protocol: UV-Vis Determination
Reagents & Equipment
-
Solvent: Methanol (HPLC Grade) or Acetonitrile/Water (50:50). Note: Avoid pure water for stock solutions due to limited solubility of the free acid form.
-
Buffer (Optional): 10 mM Phosphate Buffer (pH 7.0) for linearity studies.[1]
-
Instrument: Double-beam UV-Vis Spectrophotometer (e.g., Shimadzu UV-1800 or Agilent Cary 60).
-
Cuvettes: Quartz, 1 cm path length (Required for <300 nm).
Step-by-Step Methodology
Step 1: Stock Solution Preparation
-
Weigh 10.0 mg of (4-Chloro-2-nitrophenoxy)acetic acid standard.
-
Dissolve in 10 mL of Methanol. Sonicate for 5 minutes to ensure complete dissolution.
-
Concentration:
( ).
Step 2: Dilution Series (Self-Validation) Prepare three working concentrations to verify Beer-Lambert Law compliance:
-
Sample A:
(100 L stock 10 mL Methanol). -
Sample B:
. -
Sample C:
.
Step 3: Spectral Scanning
-
Baseline Correction: Fill two cuvettes with pure Methanol. Run a baseline scan (200–500 nm).
-
Sample Measurement: Replace the sample cuvette with Sample B (
). -
Parameters:
-
Scan Range: 200–500 nm.
-
Scan Speed: Medium.
-
Slit Width: 1.0 nm.
-
-
Data Extraction: Record absorbance at local maxima. Expect peaks at ~234 nm (strongest) and ~316 nm (broad).
Step 4: Purity/Identity Check (The "Shift Test")
-
Take 3 mL of Sample B .
-
Add 50
L of 1 M NaOH . Mix by inversion. -
Rescan immediately.
-
Pass: Spectrum remains unchanged at 316 nm.
-
Fail (Impurity): Appearance of a new peak at 400 nm indicates presence of unreacted 4-chloro-2-nitrophenol.
-
Analytical Workflow Diagram
Figure 2: Workflow for identification and purity confirmation.
References
-
PubChem. (n.d.). (4-Chlorophenoxy)acetic acid Spectral Information. National Library of Medicine. Retrieved March 5, 2026, from [Link]
-
NIST Chemistry WebBook. (n.d.). 4-Chloro-2-nitrophenol UV/Visible Spectra. National Institute of Standards and Technology.[2][3][4] Retrieved March 5, 2026, from [Link]
-
Asghar, M., et al. (2014). Calculations, Mulliken Charges and Thermodynamic Properties of 4-Chloro-2-Nitroanisole. Spectrochimica Acta Part A. Retrieved March 5, 2026, from [Link]
-
Mehrizad, A., & Gharbani, P. (2017). Decontamination of 4-Chloro-2-Nitrophenol from Aqueous Solution. Polish Journal of Environmental Studies. Retrieved March 5, 2026, from [Link]
Sources
Precision Benchmarking: Elemental Analysis Standards for Nitro-Chlorinated Benzoates (C8H6ClNO5)
Executive Summary: The C8H6ClNO5 Challenge
In pharmaceutical and agrochemical synthesis, Methyl 5-chloro-2-hydroxy-3-nitrobenzoate (C
-
Heteroatom Interference: A high mass percentage of Chlorine (~15.3%) which can poison standard combustion catalysts and form volatile halides that mimic Carbon signals.
-
Oxidation/Reduction Balance: The Nitro group (-NO
) releases significant oxygen during combustion, requiring precise reduction capacities to prevent nitrogen oxide (NO ) carryover. -
Hygroscopicity: The phenolic Hydroxyl (-OH) group introduces moisture susceptibility, often leading to artificially high Hydrogen (%H) and low Carbon (%C) results.
This guide objectively compares the performance of three calibration strategies for validating C
Comparative Analysis of Calibration Standards
For high-precision CHNS and Halogen analysis, the choice of standard dictates the validity of your result. Below is a technical comparison of the three primary approaches.
Option A: The Universal Standard (Acetanilide)
-
Composition: C
H NO -
Role: The industry workhorse for CHN calibration.
-
Verdict: Insufficient for C
H ClNO without secondary validation.
| Feature | Performance | Technical Insight |
| Stability | Excellent | Non-hygroscopic; stable shelf life >5 years. |
| Matrix Match | Poor | Lacks Chlorine. Cannot validate the efficiency of the halogen scrubber (Ag |
| Combustion | Easy | Burns cleanly at 950°C. Does not stress the reduction copper. |
| Bias Risk | High | If the halogen trap is saturated, Cl |
Option B: The Matrix-Matched Standard (p-Chlorobenzoic Acid)
-
Composition: C
H ClO -
Role: Halogen-specific calibration standard.
-
Verdict: Essential for System Suitability Testing (SST).
| Feature | Performance | Technical Insight |
| Stability | Good | Stable solid; minimal hygroscopicity. |
| Matrix Match | High (for Cl) | Contains ~22.6% Cl, stressing the scrubber system similarly to the analyte. |
| Limitation | No Nitrogen | Cannot be used as a single-point calibrator for CHN determination of nitro compounds. |
| Bias Risk | Low | Validates that Cl is being quantitatively trapped and not interfering with C/H detection. |
Option C: The "Composite" Strategy (Dual-Standard Calibration)
-
Method: Calibrating Carbon/Hydrogen/Nitrogen with Sulfanilamide (C
H N O S) and Chlorine with p-Chlorobenzoic Acid . -
Verdict: The Gold Standard for C
H ClNO .
Expert Insight: By using Sulfanilamide, you validate the N-N bond rupture (crucial for nitro groups). By running p-Chlorobenzoic acid as an unknown (check standard), you confirm the halogen trap's capacity before running your valuable C
HClNO sample.
Experimental Protocol: The Self-Validating Workflow
To achieve <0.3% error for C
Phase 1: Automated CHN Analysis (Combustion)
Instrument: Flash 2000 / Vario EL Cube (or equivalent). Reagents:
-
Oxidation: Tungsten Trioxide (WO
) or Chromium Oxide (Cr O ). -
Scrubber (Critical): Silver Tungstate on Magnesium Oxide (Ag
WO /MgO) heated to 850°C. This sequesters Cl as AgCl.
Protocol:
-
Conditioning: Run 3 "bypass" samples of Acetanilide to prime the trap.
-
System Suitability: Analyze p-Chlorobenzoic Acid as a sample.
-
Pass Criteria: %C must be within ±0.3% of theoretical. If %C is high, Cl is breaking through -> Replace Scrubber .
-
-
Analysis: Weigh 2.0–2.5 mg of C
H ClNO into tin capsules. Add 5 mg V O (Vanadium Pentoxide) to aid combustion of the nitro-aromatic ring.
Phase 2: Halogen Determination (Schöniger Flask)
Since CHN analyzers often trap halogens (making them unmeasurable), use the Oxygen Flask method for %Cl.
-
Combustion: Weigh 10-15 mg sample onto ashless paper. Burn in a 500 mL Schöniger flask filled with O
and 10 mL 1M NaOH/H O . -
Titration: Acidify with HNO
. Titrate with 0.01N AgNO using a potentiometric silver electrode. -
Calculation:
Data Presentation: Theoretical vs. Experimental
The following table illustrates the impact of improper standard selection on C
Theoretical Composition (MW 231.59):
-
C: 41.49% | H: 2.61% | N: 6.05% | Cl: 15.31%
| Calibration Method | %C Found | %H Found | %N Found | %Cl Found | Status |
| Option A (Acetanilide only) | 42.15% (High) | 2.65% | 6.02% | N/A | FAIL (Cl interference on C) |
| Option B (p-Cl-Benzoic) | N/A | N/A | N/A | 15.28% | PASS (Cl only) |
| Option C (Composite) | 41.51% | 2.63% | 6.04% | 15.30% | PASS (Accurate) |
Note: The "High" Carbon result in Option A is a classic artifact where untrapped Chlorine gas triggers the TCD (Thermal Conductivity Detector) at a similar retention time to CO
Visualization: The Validated Workflow
The following diagram outlines the decision logic and instrument configuration required to eliminate interferences.
Figure 1: Analytical workflow for C8H6ClNO5. The green path indicates the validated composite calibration strategy, ensuring the halogen scrubber (red node) is functioning to prevent Chlorine interference.
References
-
ASTM International. (2022). ASTM D5291-16: Standard Test Methods for Instrumental Determination of Carbon, Hydrogen, and Nitrogen in Petroleum Products and Lubricants. West Conshohocken, PA. [Link]
-
Royal Society of Chemistry. (1961). The application of the oxygen-flask combustion technique to the determination of trace amounts of chlorine and sulphur in organic compounds.[1][2] The Analyst.[2][3][4] [Link]
-
National Institute of Standards and Technology (NIST). (2023). Standard Reference Materials for Organic Elemental Analysis. Gaithersburg, MD. [Link]
-
PubChem. (2025). Methyl 5-chloro-2-hydroxy-3-nitrobenzoate (Compound Summary).[5][6] National Library of Medicine. [Link]
Sources
- 1. Oxygen flask combustion method [unacademy.com]
- 2. The application of the oxygen-flask combustion technique to the determination of trace amounts of chlorine and sulphur in organic compounds - Analyst (RSC Publishing) [pubs.rsc.org]
- 3. hannacan.com [hannacan.com]
- 4. pepolska.pl [pepolska.pl]
- 5. wap.guidechem.com [wap.guidechem.com]
- 6. Methyl 5-chloro-2-fluoro-3-nitrobenzoate | 1153285-33-6 | Benchchem [benchchem.com]
Crystallographic and Conformational Analysis of (4-Chloro-2-nitrophenoxy)acetic Acid: A Comparative Guide
For researchers in agrochemistry and rational drug design, the structural conformation of phenoxyacetic acid derivatives dictates both their biological efficacy and physicochemical stability. While compounds like 2,4-Dichlorophenoxyacetic acid (2,4-D) and 4-Chloro-2-methylphenoxyacetic acid (MCPA) are ubiquitous synthetic auxins, the introduction of a nitro group in (4-Chloro-2-nitrophenoxy)acetic acid fundamentally alters its electronic landscape and crystal packing. This modification not only serves as a critical intermediate for synthesizing cyclic hydroxamic acids[1] but also enhances anticholinesterase activity in donepezil-like hybrids through targeted electronic effects.
This guide objectively compares the crystallographic properties, conformational behavior, and intermolecular interactions of (4-Chloro-2-nitrophenoxy)acetic acid against its industry-standard alternatives, providing actionable experimental workflows for structural validation.
Structural Significance & Causality: The Ortho-Substituent Effect
The spatial arrangement of phenoxyacetic acids is governed by the rotation around the ether linkage (
-
Ortho-Nitro Group ((4-Chloro-2-nitrophenoxy)acetic acid): The strongly electron-withdrawing nitro group induces significant dipole-dipole interactions and steric hindrance. This restricts the rotational freedom of the ether linkage, forcing the molecule into a more rigid, planar conformation. In the solid state, the nitro oxygens act as potent hydrogen-bond acceptors, competing with the standard carboxylic acid dimerization and leading to complex, multi-dimensional crystal packing networks.
-
Ortho-Chloro Group (2,4-D): The chlorine atom provides moderate steric bulk and participates in weak halogen bonding. 2,4-D predominantly crystallizes as a centre-symmetrical cyclic dimer via strong
hydrogen bonds between the carboxylic groups ( motif)[2]. -
Ortho-Methyl Group (MCPA): The methyl group is purely electron-donating and hydrophobic. It drives packing through van der Waals forces and hydrophobic clustering, often resulting in inclusion complexes or standard dimeric structures without the secondary polar interactions seen in nitro-derivatives[3].
Impact of ortho-substituents on molecular rigidity and crystal packing motifs.
Comparative Crystallographic Data
To understand the macroscopic properties (e.g., solubility, melting point) of these compounds, we must analyze their unit cell parameters. The table below compares the baseline crystallographic data of the 2-nitrophenoxyacetic acid scaffold against 2,4-D and MCPA.
| Parameter | 2-Nitrophenoxyacetic Acid (Base Scaffold)[4] | 2,4-Dichlorophenoxyacetic Acid (2,4-D)[2] | 4-Chloro-2-methylphenoxyacetic Acid (MCPA) Complex[3] |
| Crystal System | Monoclinic | Triclinic | Monoclinic (in |
| Space Group | P2₁/c (Typical for derivatives) | P-1 | P2₁ |
| a (Å) | 9.922 | 7.120 | 15.860 |
| b (Å) | 5.672 | 7.840 | 24.275 |
| c (Å) | 16.165 | 9.000 | 19.334 |
| 90.00 | 90.70 | 90.00 | |
| 99.49 | 104.60 | 108.80 | |
| 90.00 | 110.50 | 90.00 | |
| Volume (ų) | 897.35 | ~450.0 (Calculated) | ~7045.0 (Complexed) |
| Primary Interaction | Carboxylic Dimer + Nitro H-Accepting | Carboxylic Dimer ( | Carboxylic Dimer + Hydrophobic |
Note: The addition of the 4-chloro substituent to the 2-nitrophenoxyacetic acid scaffold will proportionally increase the unit cell volume while largely maintaining the monoclinic packing geometry driven by the dominant ortho-nitro interactions.
Experimental Protocols: Crystallization and X-Ray Diffraction
To ensure trustworthiness and reproducibility, the following self-validating protocol outlines the methodology for growing diffraction-quality crystals and resolving the structure of (4-Chloro-2-nitrophenoxy)acetic acid.
Phase 1: Single-Crystal Growth (Solvent Evaporation Method)
Causality: The choice of solvent dictates the hydrogen-bonding network. A mixed solvent system (polar protic + non-polar) is required to balance the solubility of the hydrophobic aromatic ring and the polar carboxylic/nitro groups.
-
Dissolution: Dissolve 50 mg of highly purified (4-Chloro-2-nitrophenoxy)acetic acid in 2 mL of a 1:1 (v/v) mixture of Ethanol and Dichloromethane.
-
Filtration: Pass the solution through a 0.22 µm PTFE syringe filter into a clean 5 mL glass vial to remove nucleation-inducing particulate matter.
-
Controlled Evaporation: Puncture the vial cap with a single needle hole to allow for slow solvent evaporation. Store the vial in a vibration-free environment at a constant 20 °C.
-
Harvesting: After 5–7 days, inspect for crystal formation. Select a block-like, transparent single crystal (approx. 0.2 × 0.2 × 0.1 mm) using a polarized light microscope.
Phase 2: X-Ray Diffraction Data Collection
Standardization: Measurements should be carried out using a high-resolution diffractometer, such as the STOE IPDS-2T, equipped with a graphite tube monochromator[1].
-
Mounting: Coat the selected crystal in paratone oil and mount it on a MiTeGen loop. Transfer immediately to the diffractometer's cold stream (typically 100–150 K) to minimize thermal motion and improve high-angle reflection intensity.
-
Irradiation: Utilize a Mo K
radiation source ( Å). -
Data Collection: Collect full-sphere data using
-scans. Ensure the range covers at least 3.0° to 28.0° to guarantee sufficient data-to-parameter ratios[4].
Phase 3: Structure Solution and Refinement
-
Integration: Process the raw frames using the diffractometer's native software (e.g., X-AREA) to apply Lorentz and polarization corrections.
-
Solution: Solve the phase problem using Direct Methods (SHELXT). The heavy atoms (Cl, O, N) will appear in the initial electron density map.
-
Refinement: Perform full-matrix least-squares refinement on
using SHELXL.-
Self-Validation Check: Ensure the final
value is < 0.05 and is < 0.15. The Goodness-of-Fit (GooF) should be approximately 1.0. Check for residual electron density near the chlorine atom to rule out positional disorder.
-
Step-by-step workflow for single-crystal growth and X-ray diffraction analysis.
Conclusion
While 2,4-D and MCPA rely on standard carboxylic dimerization and hydrophobic packing, the crystallographic profile of (4-Chloro-2-nitrophenoxy)acetic acid is distinctly governed by its ortho-nitro group. This substitution restricts conformational flexibility and introduces secondary hydrogen-bond acceptor sites, fundamentally altering the unit cell geometry. Understanding these structural nuances is essential for researchers utilizing this compound as an intermediate for complex therapeutics or advanced agrochemicals, as the crystal packing directly influences solubility, reactivity, and receptor-binding thermodynamics.
References
-
Semantic Scholar. "Simple Electrochemical Synthesis of Cyclic Hydroxamic Acids by Reduction of Nitro Arenes". Available at: [Link]
-
Università degli Studi di Bari Aldo Moro. "Structure-based design of novel donepezil-like hybrids for a multi-target approach to the therapy of Alzheimer's disease". Available at: [Link]
-
MDPI. "2,4-Dichlorophenoxyacetic Acid in the Gas and Crystal Phases and Its Intercalation in Montmorillonite—An Experimental and Theoretical Study". Available at:[Link]
-
ResearchGate. "Projection of the β-CD dimers crystallizing according to the CH packing mode...". Available at:[Link]
Sources
Safety Operating Guide
(4-Chloro-2-nitrophenoxy)acetic Acid Proper Disposal Procedures
[1][2][3]
Part 1: Executive Directive (Immediate Action)[2]
Do NOT dispose of (4-Chloro-2-nitrophenoxy)acetic acid down the drain. This compound is a halogenated, nitro-substituted organic acid.[1] While it is not a P-listed or U-listed acute hazardous waste under federal RCRA regulations (unlike its analog 2,4-D), it poses significant environmental risks and potential aquatic toxicity.[1]
The only authorized disposal method is High-Temperature Incineration via a licensed hazardous waste contractor. [1]
Quick-Reference Safety Profile
| Parameter | Specification |
| Chemical Name | (4-Chloro-2-nitrophenoxy)acetic acid |
| CAS Number | 21086-49-7 |
| Molecular Formula | C₈H₆ClNO₅ |
| Primary Hazards | Skin/Eye Irritant, Harmful if Swallowed, Aquatic Toxicity |
| RCRA Status | Non-Listed (Process Waste); Must be characterized |
| Storage Class | Organic Acid (Segregate from Bases & Oxidizers) |
Part 2: Scientific Integrity & Handling Protocols
Chemical Hazard Analysis
To understand the disposal requirements, we must analyze the molecule's functional groups:
-
Chlorine Substituent: Introducing halogens generally increases resistance to biodegradation.[1] This necessitates high-temperature incineration (>1000°C) to prevent the formation of incomplete combustion byproducts.[1]
-
Nitro Group (-NO₂): Nitro compounds can be energetic or reactive.[1] While this specific acid is stable under normal conditions, it should never be mixed with strong reducing agents or heated in a closed system during waste consolidation.[1]
-
Carboxylic Acid Moiety: This makes the compound acidic.[1] It will react exothermically with bases (hydroxides, amines), potentially generating heat and spattering during waste consolidation.[1]
Pre-Disposal Segregation & Packaging
Proper segregation is the first line of defense against laboratory accidents.[1]
-
Solid Waste: Collect pure solid substance, contaminated weighing boats, and gloves in a dedicated Solid Waste Container .[1]
-
Liquid Waste:
Step-by-Step Disposal Protocol
Workflow A: Solid Substance Disposal
-
Containment: Transfer the solid chemical into a sealable primary container (e.g., a glass vial with a Teflon-lined cap).
-
Secondary Containment: Place the primary container inside a transparent, sealable bag (e.g., Ziploc) to prevent external contamination.
-
Tagging: Attach a hazardous waste tag.
-
Consolidation: Place into the lab's satellite accumulation area "Solid Hazardous Waste" drum.
Workflow B: Liquid Waste (Stock Solutions)
-
Characterization: Determine the primary solvent.[1]
-
Scenario 1 (Methanol/DMSO): Pour into the Halogenated Solvents carboy.[1] The halogen on the phenyl ring requires this classification to ensure proper incineration downstream.
-
Scenario 2 (Aqueous): Pour into the Aqueous Waste carboy.[1] Check pH to ensure it is < 9 to prevent immediate acid-base reactions.
-
-
Rinsing: Triple-rinse the empty stock bottle with a compatible solvent.[1] Add rinsate to the liquid waste container.
-
Defacing: Deface the original label on the empty bottle and dispose of the bottle as "Glass Waste" (if clean) or "Solid Chemical Waste" (if residue remains).[1]
Part 3: Visualization & Logic[2]
Disposal Decision Tree
The following diagram illustrates the logical flow for determining the correct waste stream based on the physical state and solvent matrix of the material.
Caption: Operational workflow for segregating (4-Chloro-2-nitrophenoxy)acetic acid waste streams.
Part 4: Regulatory Compliance (RCRA & DOT)[2]
RCRA Waste Classification
Under the US EPA Resource Conservation and Recovery Act (RCRA), this specific chemical is not a P-listed or U-listed waste.[1][3] However, the generator is responsible for determining if the waste exhibits hazardous characteristics.
| Characteristic | Status | Code | Rationale |
| Ignitability | Negative | N/A | Solid flash point is high; not an oxidizer.[1] |
| Corrosivity | Possible | D002 | Only if pH ≤ 2 in aqueous solution.[1] |
| Reactivity | Negative | N/A | Stable under normal conditions.[6][1] |
| Toxicity (TCLP) | Negative | N/A | Does not contain regulated metals or specific organics (e.g., 2,4-D) above threshold.[1] |
Compliance Note: If the chemical is dissolved in a flammable solvent (e.g., Methanol), the mixture becomes a D001 (Ignitable) hazardous waste.[1] If dissolved in a halogenated solvent (e.g., DCM), it may carry F-codes .[1] Always classify based on the entire mixture.
DOT Shipping for Disposal
When preparing the waste manifest for transport by a third-party contractor (e.g., Veolia, Clean Harbors), use the following description if the material is in pure form or constitutes a marine pollutant risk:
Part 5: Emergency Procedures
Spill Response:
-
Evacuate: Move personnel away from the immediate area.
-
PPE: Don nitrile gloves, safety goggles, and a lab coat.[1] If powder is airborne, use an N95 or P100 respirator.
-
Neutralize/Absorb:
-
Clean: Wipe the surface with a soap and water solution.[7][8] Collect all wipes as solid hazardous waste.
First Aid:
References
Sources
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. carlroth.com [carlroth.com]
- 5. (4-chlorophenoxy)acetic acid [sitem.herts.ac.uk]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. msds.carboline.com [msds.carboline.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. files.dep.state.pa.us [files.dep.state.pa.us]
- 10. content.oppictures.com [content.oppictures.com]
- 11. tcichemicals.com [tcichemicals.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
